Product packaging for Butobarbital-d5(Cat. No.:)

Butobarbital-d5

Cat. No.: B15292491
M. Wt: 217.28 g/mol
InChI Key: STDBAQMTJLUMFW-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butobarbital-d5 is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 217.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B15292491 Butobarbital-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O3

Molecular Weight

217.28 g/mol

IUPAC Name

5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2

InChI Key

STDBAQMTJLUMFW-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC

Origin of Product

United States

Foundational & Exploratory

Butobarbital-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butobarbital-d5. This deuterated analog of butobarbital serves as a crucial internal standard for the quantitative analysis of its parent compound in various biological matrices. This document outlines its physicochemical characteristics, proposed synthetic pathway, analytical methodologies, and the established mechanism of action of butobarbital.

Core Chemical Properties and Structure

This compound, with the systematic name 5-butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a saturated derivative of barbituric acid. The deuterium labeling on the ethyl group provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Below is a summary of its key chemical and physical properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁D₅N₂O₃[1][2]
Molecular Weight 217.28 g/mol [1][2]
Accurate Mass 217.1475 u[2]
CAS Number 1794737-28-2[2]
Appearance Neat solid[1]
Storage Temperature -20°C[3]
InChI InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2[1][2]
InChIKey STDBAQMTJLUMFW-PVGOWFQYSA-N[1]
SMILES [2H]C([2H])([2H])C([2H])([2H])C1(CCCC)C(=O)NC(=O)NC1=O[1]

Synthesis

The synthesis of this compound would likely proceed via the following conceptual steps:

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Condensation A Diethyl butylmalonate C Diethyl butyl(ethyl-d5)malonate A->C Base (e.g., NaOEt) B Iodoethane-d5 B->C E This compound C->E Base (e.g., NaOEt) D Urea D->E

A proposed synthetic pathway for this compound.

Step 1: Alkylation. Diethyl butylmalonate would be deprotonated with a suitable base, such as sodium ethoxide, to form a carbanion. This carbanion would then act as a nucleophile, attacking iodoethane-d5 to introduce the deuterated ethyl group, yielding diethyl butyl(ethyl-d5)malonate.

Step 2: Condensation. The resulting deuterated malonic ester would then undergo a condensation reaction with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring, yielding the final product, this compound.

Experimental Protocols: Analytical Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of butobarbital and other barbiturates in biological samples, such as urine, serum, and plasma. Its utility is most prominent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of barbiturates using GC-MS with this compound as an internal standard is as follows:

GCMS_Workflow A Sample Collection (Urine, Plasma, Serum) B Addition of This compound (IS) A->B C Sample Preparation (e.g., SPE or LLE) B->C D Derivatization (e.g., Methylation) C->D E GC-MS Analysis D->E F Data Processing (Quantification) E->F

A typical workflow for barbiturate analysis by GC-MS.
  • Sample Preparation: A known amount of this compound is added to the biological sample. The barbiturates are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]

  • Derivatization: To improve volatility and chromatographic performance, the extracted barbiturates are often derivatized, for example, through methylation.[6]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different barbiturates are separated based on their retention times, and the mass spectrometer detects the characteristic ions of each compound and the internal standard.

  • Quantification: The concentration of butobarbital in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and specific method for the analysis of barbiturates, often with simpler sample preparation.

LCMS_Workflow A Sample Collection (Urine) B Addition of This compound (IS) A->B C Dilution ('Dilute and Shoot') B->C D LC-MS/MS Analysis C->D E Data Processing (Quantification) D->E Signaling_Pathway Butobarbital Butobarbital GABA_A_Receptor GABA-A Receptor Butobarbital->GABA_A_Receptor Positive Allosteric Modulation Glutamate_Receptor Glutamate Receptors (e.g., AMPA/Kainate) Butobarbital->Glutamate_Receptor Inhibition Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl⁻ influx CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression Reduced_Excitation Reduced Neuronal Excitation Glutamate_Receptor->Reduced_Excitation Reduced_Excitation->CNS_Depression

References

Butobarbital-d5: A Technical Guide for Researchers in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Butobarbital-d5 in research, focusing on its primary role as an internal standard for the quantitative analysis of butabarbital and other barbiturates. This compound, a deuterated analog of butabarbital, is an essential tool in clinical toxicology, forensic analysis, and pain management monitoring, ensuring the accuracy and reliability of analytical methods.[1][2][3] Its use is predominantly in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to its non-deuterated counterpart, butabarbital. However, its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This stable-labeled internal standard is added to samples at a known concentration before sample preparation and analysis.[1][3] By comparing the instrument's response of the analyte (butabarbital) to that of the internal standard (this compound), researchers can correct for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.

Data Presentation: Quantitative Parameters in Barbiturate Analysis

The following tables summarize key quantitative data from various studies utilizing deuterated barbiturate internal standards, including this compound, for the analysis of barbiturates in biological matrices.

Table 1: LC-MS/MS Method Parameters for Barbiturate Analysis in Urine

Analyte(s)Internal Standard(s)Calibration Range (ng/mL)LLOQ (ng/mL)Sample PreparationReference
Butalbital, Phenobarbital, Secobarbital, Amobarbital, PentobarbitalButalbital-d550 - 10,00050Dilute-and-Shoot[4]
Amobarbital, Butabarbital, Butalbital, Pentobarbital, Phenobarbital, SecobarbitalButalbital-d5, Secobarbital-d550 - 1,00050Dilute-and-Shoot[5]
Phenobarbital, Butalbital, Pentobarbital, Amobarbital, SecobarbitalPhenobarbital-d5, Butalbital-d5, Pentobarbital-d5, Secobarbital-d5150 - 3,000150Solid-Phase Extraction[2]

Table 2: GC-MS Method Parameters for Barbiturate Analysis in Urine

Analyte(s)Internal StandardCalibration Range (ng/mL)Detection Limit (ng/mL)Sample PreparationReference
Butalbital, Amobarbital, Pentobarbital, Secobarbitald5-Pentobarbital50 - 3,200~20Solid-Phase Extraction & Derivatization[6]

Experimental Protocols

"Dilute-and-Shoot" Method for LC-MS/MS Analysis of Barbiturates in Urine

This method is valued for its simplicity and high throughput.

Methodology:

  • Sample Preparation:

    • A small aliquot of the urine sample (e.g., 10 µL) is taken.[4]

    • This aliquot is diluted with a larger volume of ultrapure water (e.g., 490 µL) that contains the internal standard, this compound, at a known concentration (e.g., 10 ng/mL).[4]

    • The mixture is thoroughly vortexed to ensure homogeneity.

    • The sample is then centrifuged to pellet any particulate matter.

  • LC-MS/MS Analysis:

    • The supernatant is transferred to an autosampler vial.

    • A specific volume of the prepared sample is injected into the LC-MS/MS system.

    • The analytes are separated on a chromatography column and detected by the mass spectrometer.

Solid-Phase Extraction (SPE) for GC-MS Analysis of Barbiturates in Urine

This method provides a cleaner sample extract, which can improve analytical sensitivity and reduce instrument maintenance.

Methodology:

  • Sample Pre-treatment:

    • A urine sample is buffered to a specific pH (e.g., pH 7).[6]

    • The internal standard, such as d5-pentobarbital, is added to the buffered urine.

  • Solid-Phase Extraction:

    • The pre-treated sample is loaded onto an SPE cartridge (e.g., Bond Elute Certify II).[6]

    • The cartridge is washed with a solvent to remove interfering substances.

    • The barbiturates (including the internal standard) are then eluted from the cartridge with an appropriate solvent.

  • Derivatization:

    • The eluate is evaporated to dryness.

    • A derivatizing agent (e.g., iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide) is added to the residue to create more volatile and thermally stable derivatives of the barbiturates, which are more suitable for GC-MS analysis.[6]

  • GC-MS Analysis:

    • The derivatized sample is reconstituted in a suitable solvent.

    • An aliquot is injected into the GC-MS system for separation and detection.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of barbiturates using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Urine, Blood) add_is Addition of This compound (Internal Standard) sample->add_is extraction Extraction (e.g., SPE or Dilution) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution lcms LC-MS/MS or GC-MS Analysis reconstitution->lcms peak_integration Peak Integration (Analyte & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration result Final Concentration Report calibration->result

Caption: Experimental workflow for barbiturate quantification.

This guide highlights the critical role of this compound in modern analytical research. Its application as an internal standard significantly enhances the quality and reliability of quantitative data for barbiturates in various biological samples. The choice between a simple "dilute-and-shoot" method and a more involved solid-phase extraction protocol will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the sample matrix.

References

Synthesis and Isotopic Labeling of Butobarbital-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butobarbital and its isotopically labeled analog, Butobarbital-d5. The synthesis is a well-established procedure in medicinal chemistry, involving a two-step alkylation of diethyl malonate followed by a condensation reaction with urea. The isotopic labeling with deuterium is strategically introduced to serve as an internal standard in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of Butobarbital proceeds through two primary stages:

  • Synthesis of Diethyl 2-butyl-2-ethylmalonate: This intermediate is prepared by the sequential alkylation of diethyl malonate. First, a butyl group is added using a butyl halide, followed by the addition of an ethyl group using an ethyl halide. The order of addition can be reversed.

  • Condensation with Urea: The resulting disubstituted malonic ester, diethyl 2-butyl-2-ethylmalonate, is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure of Butobarbital.

For the synthesis of this compound, the deuterium atoms are incorporated into the ethyl group. This is achieved by using a deuterated ethylating agent, such as bromoethane-d5, in the second alkylation step.

Experimental Protocols

Synthesis of Diethyl 2-butylmalonate (Intermediate 1)

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • n-Butyl bromide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.

  • To the resulting solution, add n-butyl bromide dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, reflux the mixture until the reaction is complete (typically monitored by TLC or until the solution is neutral to moist litmus paper).

  • Distill off the ethanol.

  • Add water to the residue and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain pure diethyl 2-butylmalonate.

Synthesis of Diethyl 2-butyl-2-ethylmalonate (Intermediate 2)

Materials:

  • Diethyl 2-butylmalonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl bromide

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in section 2.1.

  • Add diethyl 2-butylmalonate dropwise to the sodium ethoxide solution with stirring.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Reflux the mixture until the reaction is complete.

  • Work-up the reaction mixture as described in section 2.1 to obtain diethyl 2-butyl-2-ethylmalonate.

Synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid)

Materials:

  • Diethyl 2-butyl-2-ethylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl 2-butyl-2-ethylmalonate and urea to the sodium ethoxide solution.

  • Reflux the mixture for several hours until the condensation is complete.

  • Distill off the ethanol.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude Butobarbital.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure Butobarbital.

Synthesis of this compound

The synthesis of this compound follows the same procedure as for Butobarbital, with the following modification in the synthesis of the deuterated intermediate:

  • Synthesis of Diethyl 2-butyl-2-(ethyl-d5)malonate (Intermediate 2-d5): In the second alkylation step (section 2.2), bromoethane-d5 is used instead of ethyl bromide.

The subsequent condensation with urea (section 2.3) using the deuterated intermediate will yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Butobarbital. The data for this compound is expected to be similar, with the primary difference being the molecular weight and the confirmation of isotopic enrichment.

Table 1: Reactants and Products for Butobarbital Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )
Diethyl malonateC₇H₁₂O₄160.17
n-Butyl bromideC₄H₉Br137.02
Ethyl bromideC₂H₅Br108.97
Bromoethane-d5C₂D₅Br114.00
UreaCH₄N₂O60.06
ButobarbitalC₁₀H₁₆N₂O₃212.25
This compoundC₁₀H₁₁D₅N₂O₃217.28

Table 2: Typical Reaction Parameters and Yields for Butobarbital Synthesis

StepKey Reaction ParametersTypical Yield (%)Purity (%)
Synthesis of Diethyl 2-butylmalonateReflux in ethanol80-90>95 (by GC)
Synthesis of Diethyl 2-butyl-2-ethylmalonateReflux in ethanol75-85>95 (by GC)
Condensation and Purification of ButobarbitalReflux in ethanol, followed by recrystallization60-75>99 (by HPLC)

Table 3: Isotopic Labeling Data for this compound

ParameterMethod of AnalysisExpected Value
Isotopic EnrichmentMass Spectrometry>98 atom % D
Deuterium Locations¹H NMR, ²H NMREthyl group

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for Butobarbital and this compound.

Synthesis_of_Butobarbital cluster_step1 Step 1: Synthesis of Diethyl 2-butylmalonate cluster_step2 Step 2: Synthesis of Diethyl 2-butyl-2-ethylmalonate cluster_step3 Step 3: Synthesis of Butobarbital A Diethyl malonate D Diethyl 2-butylmalonate A->D Alkylation B n-Butyl bromide B->D Alkylation C Sodium ethoxide in Ethanol C->D Alkylation G Diethyl 2-butyl-2-ethylmalonate D->G Alkylation E Ethyl bromide E->G F Sodium ethoxide in Ethanol F->G J Butobarbital G->J Condensation H Urea H->J I Sodium ethoxide in Ethanol I->J

Caption: Synthetic workflow for Butobarbital.

Synthesis_of_Butobarbital_d5 cluster_step1_d5 Step 1: Synthesis of Diethyl 2-butylmalonate cluster_step2_d5 Step 2: Synthesis of Diethyl 2-butyl-2-(ethyl-d5)malonate cluster_step3_d5 Step 3: Synthesis of this compound A_d5 Diethyl malonate D_d5 Diethyl 2-butylmalonate A_d5->D_d5 Alkylation B_d5 n-Butyl bromide B_d5->D_d5 Alkylation C_d5 Sodium ethoxide in Ethanol C_d5->D_d5 Alkylation G_d5 Diethyl 2-butyl-2-(ethyl-d5)malonate D_d5->G_d5 Alkylation E_d5 Bromoethane-d5 E_d5->G_d5 F_d5 Sodium ethoxide in Ethanol F_d5->G_d5 J_d5 This compound G_d5->J_d5 Condensation H_d5 Urea H_d5->J_d5 I_d5 Sodium ethoxide in Ethanol I_d5->J_d5

Caption: Isotopic labeling workflow for this compound.

Conclusion

The synthesis of Butobarbital and its deuterated analog, this compound, is a straightforward and well-documented process. By following the detailed protocols provided in this guide, researchers can reliably produce these compounds for various applications in drug development and biomedical research. The use of this compound as an internal standard is crucial for accurate quantification in analytical studies, and the methods described herein provide a clear pathway for its preparation. The provided data and visualizations serve as a valuable resource for planning and executing these syntheses.

Butobarbital-d5 vs. Non-Deuterated Butobarbital: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Butobarbital and its deuterated analog, Butobarbital-d5. Butobarbital, a barbiturate derivative, is a central nervous system depressant historically used for its sedative and hypnotic properties. Its therapeutic action is primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This compound, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is primarily utilized as an internal standard in analytical and forensic toxicology. This guide explores the physicochemical properties, pharmacokinetics, pharmacodynamics, and the theoretical impact of deuteration on the metabolic fate of Butobarbital, underpinned by the kinetic isotope effect. While direct comparative studies are not extensively available in public literature, this document synthesizes existing data and established scientific principles to provide a detailed overview for research and drug development purposes.

Physicochemical Properties

The introduction of deuterium into the Butobarbital structure results in a marginal increase in molecular weight, with minimal expected changes to its macroscopic physical properties such as color and form. However, the alteration in bond strength between carbon and deuterium compared to carbon and hydrogen can influence microscopic properties and metabolic stability.

Table 1: Physicochemical Properties of Butobarbital and this compound

PropertyButobarbitalThis compoundReference(s)
IUPAC Name 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione[1][2]
Synonyms Butobarbitone, Butethal5-Butyl-5-(ethyl-d5)barbituric acid, Butethal-d5[3]
Molecular Formula C₁₀H₁₆N₂O₃C₁₀H₁₁D₅N₂O₃[3][4]
Molecular Weight 212.25 g/mol 217.28 g/mol [3][4]
Appearance White crystalline powderNeat solid[1][3]
Water Solubility 1.27 mg/mL (predicted)Not available[5]
logP 1.65 (predicted)Not available[5]
pKa 7.86Not available[5]

Pharmacodynamics: Mechanism of Action

Butobarbital, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the action of GABA, the principal inhibitory neurotransmitter. It binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[6] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[6] Deuteration is not expected to alter the fundamental mechanism of action at the receptor level, as the overall molecular shape and key binding motifs remain unchanged.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Butobarbital.

GABA_A_Signaling GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel Butobarbital_Site Butobarbital Allosteric Site Butobarbital_Site->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition (Sedation, Hypnosis) Hyperpolarization->Neuronal_Inhibition KIE Kinetic Isotope Effect on Butobarbital Metabolism cluster_explanation Explanation Butobarbital Butobarbital (C-H bond) CYP450 Cytochrome P450 Enzymes Butobarbital->CYP450 k_H (faster) Butobarbital_d5 This compound (C-D bond) Butobarbital_d5->CYP450 k_D (slower) Metabolite Oxidized Metabolite CYP450->Metabolite Metabolite_d5 Oxidized Metabolite-d4 CYP450->Metabolite_d5 exp1 The C-D bond is stronger than the C-H bond. exp2 More energy is required to break the C-D bond. exp3 If C-H bond cleavage is the rate-limiting step, exp4 the rate of metabolism (k_D) is slower for this compound. Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) Synthesis Synthesis of Butobarbital and this compound Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Metabolism Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolism Binding GABA-A Receptor Binding Assay Characterization->Binding PK Pharmacokinetic Profiling (Blood/Plasma Analysis) Metabolism->PK PD Pharmacodynamic Assessment (Sedative/Hypnotic Effects) Binding->PD Data_Analysis Data Analysis and Comparison PK->Data_Analysis PD->Data_Analysis

References

Deconstructing the Certificate of Analysis for Butobarbital-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a reference standard like Butobarbital-d5 is a critical document. It provides assurance of the material's identity, purity, and concentration, which are fundamental to the accuracy and reliability of analytical measurements. This guide offers an in-depth explanation of the data and experimental protocols that underpin a typical this compound CoA.

This compound, a deuterium-labeled analog of Butobarbital, is primarily used as an internal standard in quantitative analysis by mass spectrometry for the detection of Butobarbital in forensic and clinical toxicology.[1][2][3][4][5] Its physical and chemical properties are summarized in Table 1.

Identifier Value
Formal Name 5-(ethyl-d5)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione[3][6]
CAS Number 1215565-64-2[3][6]
Molecular Formula C₁₀H₁₁D₅N₂O₃[3][6]
Formula Weight 217.3[3][6]
Purity ≥98%[3]
Formulation A 1 mg/mL or 100 µg/mL solution in methanol[2][4][6]
Storage Temperature -20°C[3][4]

Table 1: General Properties of this compound

Analytical Techniques and Data Interpretation

The quantitative data presented on a CoA is generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments typically performed.

Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound. The technique separates ions based on their mass-to-charge ratio, providing a highly specific fingerprint of the molecule.

Experimental Protocol:

A solution of this compound is infused into a mass spectrometer, typically a triple quadrupole or time-of-flight instrument, equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[7] The instrument is calibrated using a known standard. The mass spectrum is then acquired over a relevant mass range.

Data Presentation:

Parameter Value
Theoretical Mass [M-H]⁻ 216.3 u
Observed Mass [M-H]⁻ 216.3 ± 0.2 u

Table 2: Mass Spectrometry Data for this compound

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_processing Data Processing A This compound Standard B Dilution in Methanol/Water A->B C Infusion into ESI Source B->C D Ionization (Negative Mode) C->D E Mass Analyzer D->E F Detector E->F G Mass Spectrum Generation F->G H Comparison with Theoretical Mass G->H

Diagram 1: Workflow for Identity Confirmation by Mass Spectrometry.
Purity Determination by Chromatography

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are used to separate this compound from any potential impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected.

Experimental Protocol (HPLC):

A solution of this compound is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with a mobile phase gradient consisting of water and acetonitrile, often with a modifier like ammonium acetate.[7] Detection is commonly performed using a UV detector or a mass spectrometer.

Data Presentation:

Parameter Value
Chromatographic Purity (HPLC) ≥ 98%
Column C18, e.g., Agilent Poroshell 120 EC-C18[7]
Mobile Phase Gradient of Water and Acetonitrile with 5 mM Ammonium Acetate[7]
Detection UV at 214 nm or MS

Table 3: HPLC Purity Analysis Data

HPLC_Workflow A This compound Sample B Injection into HPLC A->B C Separation on C18 Column B->C D Detection (UV/MS) C->D E Chromatogram Generation D->E F Peak Integration and Purity Calculation E->F

Diagram 2: Workflow for Purity Determination by HPLC.
Isotopic Enrichment Analysis

For a deuterated standard, it is crucial to determine the extent of deuterium incorporation, known as isotopic enrichment. This is typically accomplished using mass spectrometry by analyzing the isotopic distribution of the molecular ion.

Experimental Protocol:

High-resolution mass spectrometry is used to resolve the isotopic peaks of the this compound molecular ion cluster. The relative intensities of the peaks corresponding to the d0 to d5 species are measured.

Data Presentation:

Isotopologue Relative Abundance
d5 > 99%
d4 < 1%
d3 < 0.1%
d2 < 0.1%
d1 < 0.1%
d0 < 0.1%

Table 4: Isotopic Enrichment of this compound

Concentration Verification by Quantitative Analysis

The concentration of this compound in solution is verified using a calibrated analytical method, often LC-MS/MS, with a certified reference material.

Experimental Protocol (LC-MS/MS):

A calibration curve is prepared using a certified Butobarbital standard. The this compound solution is then analyzed, and its concentration is determined by comparing its response to the calibration curve. This method is similar to how this compound is used as an internal standard in analytical assays.[8]

Data Presentation:

Parameter Value
Certified Concentration 1.00 mg/mL ± 0.05 mg/mL
Analytical Method LC-MS/MS
Calibration Traceable to a primary reference standard

Table 5: Certified Concentration of this compound Solution

Concentration_Verification_Pathway cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification A Certified Butobarbital Standard B Serial Dilutions A->B C LC-MS/MS Analysis B->C D Calibration Curve Generation C->D G Response Comparison to Calibration Curve D->G E This compound Solution F LC-MS/MS Analysis E->F F->G H Concentration Calculation G->H

Diagram 3: Logical Pathway for Concentration Verification.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information beyond a simple purity value. By understanding the underlying analytical methodologies, researchers can have full confidence in the quality and reliability of the reference standard, ensuring the integrity of their experimental results. The data presented in a CoA is the culmination of meticulous experimental work designed to confirm the identity, purity, isotopic enrichment, and concentration of the material.

References

A Technical Guide to Butobarbital-d5 Reference Material for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butobarbital-d5 is a deuterium-labeled analog of butabarbital, a short-to-intermediate-acting barbiturate. In the fields of clinical and forensic toxicology, as well as in pharmaceutical research and development, this compound serves as a critical internal standard for the quantitative analysis of butabarbital in biological matrices. Its use in conjunction with mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the accuracy and reliability of analytical results. This technical guide provides an in-depth overview of commercially available this compound reference materials, their applications, and detailed experimental protocols for their use.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a certified reference material (CRM) or reference material (RM). These materials are produced under stringent quality control standards to ensure their identity, purity, and concentration, making them suitable for use in validated analytical methods. The table below summarizes the product offerings from prominent commercial suppliers.

SupplierProduct NameCatalog Number (Example)FormulationConcentrationPurity
Sigma-Aldrich (Cerilliant®) Butabarbital-D5B-065100 µg/mL in Methanol100 µg/mLCertified Reference Material
Cayman Chemical Butabarbital-d5 (CRM)200901 mg/mL solution in methanol1 mg/mL≥98%
Cayman Chemical Butabarbital-d520089A neat solidN/A≥98%
LGC Standards (TRC) This compoundTRC-B690107Neat SolidN/ANot specified
CymitQuimica (distributor for TRC) This compoundTRC-B690107Not specifiedNot specifiedNot specified

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

The Role of this compound as an Internal Standard

The core utility of this compound lies in its role as an internal standard in quantitative analytical methods. Due to its structural similarity and identical physicochemical properties to the unlabeled analyte (butabarbital), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Urine, Blood) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Extraction Extraction (SPE, LLE, or Dilution) Spike_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Final_Extract Final Extract for Analysis Evaporation_Reconstitution->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Final_Result Final_Result Quantification->Final_Result Analyte Concentration

Caption: A generalized workflow for the quantitative analysis of butabarbital using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Butabarbital in Urine by LC-MS/MS

This protocol is a representative example synthesized from various published methods. Researchers should validate this protocol in their own laboratory and for their specific application.

1. Materials and Reagents

  • This compound reference material (e.g., Cerilliant B-065, 100 µg/mL in Methanol)

  • Butabarbital analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Deionized water (18 MΩ·cm)

  • Drug-free urine for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution (100 µg/mL) 1:100 with methanol.

  • Calibration Standards and Quality Controls: Prepare a stock solution of butabarbital in methanol. Serially dilute this stock solution with drug-free urine to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of urine sample (calibrator, QC, or unknown), add 25 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Vortex the sample for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

G start Start sample 1 mL Urine Sample start->sample add_is Add 25 µL this compound (1 µg/mL) sample->add_is vortex Vortex add_is->vortex condition_spe Condition SPE Cartridge (Methanol, then Water) vortex->condition_spe load_sample Load Sample onto SPE condition_spe->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe dry_spe Dry SPE Cartridge wash_spe->dry_spe elute Elute with Methanol dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: A detailed workflow for sample preparation using Solid Phase Extraction (SPE).

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate butabarbital from other matrix components. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Butabarbital: Q1 (m/z) 211.1 -> Q3 (m/z) 168.1

    • This compound: Q1 (m/z) 216.1 -> Q3 (m/z) 173.1

5. Data Analysis and Quantification

The concentration of butabarbital in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards. The use of a stable isotope-labeled internal standard ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be corrected for, leading to a highly accurate and precise result.

G cluster_input Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte Analyte (Butabarbital) Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) Peak Area IS->Ratio Cal_Curve Calibration Curve (Peak Area Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Concentration of Analyte in Sample Cal_Curve->Concentration

Caption: The logical relationship for the quantification of an analyte using an internal standard.

This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of butabarbital. The commercially available certified reference materials provide the necessary quality assurance for use in validated analytical methods. The detailed experimental protocol provided in this guide serves as a starting point for the development and implementation of robust analytical methods for the determination of butabarbital in various biological matrices.

Regulatory Landscape of Butobarbital-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Controlled Substance Status of a Deuterated Barbiturate

This technical guide provides a comprehensive overview of the regulatory status of Butobarbital-d5, a deuterated analog of the barbiturate Butobarbital. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available regulatory information and provides a framework for understanding the legal and scientific considerations surrounding this compound. While a definitive controlled substance schedule for this compound has not been explicitly established by the U.S. Drug Enforcement Administration (DEA), this guide offers a detailed analysis based on the known classification of its parent compound and the regulatory precedent for deuterated substances.

Executive Summary

Butobarbital is unequivocally classified as a Schedule III controlled substance in the United States. Consequently, it is highly probable that its deuterated analog, this compound, would also be considered a Schedule III controlled substance. This determination is based on the structural and pharmacological similarities between the two compounds and the DEA's broad definition of controlled substance analogs. Researchers and developers working with this compound should operate under the assumption that it is subject to the same stringent regulatory controls as Butobarbital, including specific requirements for registration, handling, storage, and record-keeping.

Regulatory Status of Butobarbital

Butobarbital, a short-to-intermediate-acting barbiturate, is listed as a Schedule III controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that Butobarbital has a currently accepted medical use in treatment in the United States, a moderate to low potential for physical dependence, and a high potential for psychological dependence.

Similarly, a related compound, butalbital, is also classified as a Schedule III controlled substance. The DEA has taken steps to revoke the exempted prescription product status for all butalbital products, which would subject them to full Schedule III controls.[2][3] This action underscores the DEA's scrutiny of barbiturates with abuse potential.

Table 1: Controlled Substance Scheduling of Butobarbital and Related Compounds in the United States

CompoundDEA ScheduleKey Regulatory Notes
ButobarbitalSchedule IIIListed as a derivative of barbituric acid.
ButalbitalSchedule IIIDEA has proposed to revoke exemptions for combination products.[2][3]

The Regulatory Framework for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) generally considers deuterated drugs to be New Chemical Entities (NCEs).[4][5][6] This designation is based on the understanding that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[7]

From a regulatory perspective, this NCE status has significant implications for the approval and marketing of deuterated drugs, often granting them a period of market exclusivity. However, the designation as an NCE by the FDA does not automatically determine its controlled substance schedule. The scheduling of a substance is the purview of the DEA, which evaluates its potential for abuse, pharmacological effects, and risk to public health.[8]

Logical Relationship: FDA NCE Designation vs. DEA Scheduling

cluster_fda FDA Pathway cluster_dea DEA Pathway Deuterated Compound Deuterated Compound FDA Review FDA Review Deuterated Compound->FDA Review Submission DEA Scheduling Evaluation DEA Scheduling Evaluation Deuterated Compound->DEA Scheduling Evaluation If Psychoactive NCE Designation NCE Designation FDA Review->NCE Designation Potential Outcome Market Exclusivity Market Exclusivity NCE Designation->Market Exclusivity Leads to Controlled Substance Schedule Controlled Substance Schedule DEA Scheduling Evaluation->Controlled Substance Schedule Determines

Caption: FDA NCE designation and DEA scheduling are separate regulatory processes.

Inferred Regulatory Status of this compound

While there is no specific listing for this compound in the DEA's schedules of controlled substances, its regulatory status can be inferred from the legal framework surrounding controlled substance analogs. The CSA defines a "controlled substance analogue" as a substance that has a chemical structure substantially similar to the chemical structure of a controlled substance in Schedule I or II, and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than the stimulant, depressant, or hallucinogenic effect on the central nervous system of a controlled substance in Schedule I or II.

Although Butobarbital is a Schedule III substance, the principle of treating structurally and pharmacologically similar compounds with the same level of control is a cornerstone of the CSA. Given that the deuteration of Butobarbital does not fundamentally alter its core barbiturate structure or its depressant effects on the central nervous system, it is almost certain to be treated as a Schedule III substance.

Experimental Workflow: Determining the Controlled Substance Status of a Novel Compound

A Novel Compound Synthesized (e.g., this compound) B Chemical Structure Analysis A->B D Pharmacological Assays (e.g., receptor binding, in vivo effects) A->D C Comparison to Known Controlled Substances B->C G Petition to DEA or DEA-initiated Review C->G E Evaluation of Abuse Potential D->E E->G F Review of Existing Literature and Clinical Data F->G H DEA 8-Factor Analysis G->H I Proposed Scheduling Rule H->I J Public Comment Period I->J K Final Scheduling Decision J->K

Caption: DEA's process for scheduling a new chemical entity.

Methodologies for Analysis

Researchers working with this compound must employ validated analytical methods to quantify the compound and its metabolites. These methods are essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.

A. Synthesis of this compound

The synthesis of this compound would typically involve the use of a deuterated starting material. For example, a deuterated alkyl halide could be used in the alkylation of a barbiturate precursor. The exact synthetic route would need to be optimized to ensure high isotopic purity.

B. Pharmacological Evaluation

To confirm that this compound has a pharmacological profile similar to Butobarbital, a series of in vitro and in vivo studies would be necessary.

  • In Vitro Receptor Binding Assays: These assays would be conducted to determine the binding affinity of this compound for the GABA-A receptor, the primary target of barbiturates. The methodology would involve incubating radiolabeled ligands with cell membranes expressing the receptor in the presence of varying concentrations of this compound and Butobarbital.

  • In Vivo Behavioral Studies in Animal Models: Animal models of sedation, hypnosis, and anxiolysis would be used to compare the potency and efficacy of this compound and Butobarbital. For example, the loss of righting reflex in rodents is a common assay for hypnotic effects.

Signaling Pathway: Barbiturate Action at the GABA-A Receptor

cluster_membrane Cell Membrane GABA_A GABA-A Receptor Influx Increased Chloride Influx GABA_A->Influx Opens Channel Butobarbital Butobarbital or This compound Butobarbital->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Cl_ion Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition CNS Depression Hyperpolarization->Inhibition

Caption: Barbiturates enhance the inhibitory effects of GABA.

Conclusion and Recommendations

Based on the established controlled substance status of Butobarbital and the legal and scientific principles governing deuterated drugs and controlled substance analogs, it is prudent for all researchers, scientists, and drug development professionals to treat this compound as a Schedule III controlled substance. All activities involving this compound, including synthesis, handling, storage, and disposal, should be conducted in strict compliance with all applicable DEA regulations. Proactive communication with the DEA is recommended for any entity planning to work with this compound to ensure full regulatory compliance.

References

Methodological & Application

Application Note: High-Throughput Quantification of Butabarbital in Human Urine using Butobarbital-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of butabarbital in human urine. The use of a stable isotope-labeled internal standard, Butobarbital-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described "dilute-and-shoot" sample preparation protocol is simple and rapid, enabling high-throughput analysis suitable for clinical research, forensic toxicology, and drug development settings.

Introduction

Butabarbital is a short-to-intermediate-acting barbiturate that acts as a central nervous system depressant.[1] Its therapeutic uses include the treatment of insomnia and anxiety. Due to its potential for abuse and dependence, sensitive and specific analytical methods are required for its monitoring in biological matrices. LC-MS/MS has become the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is crucial for achieving reliable and accurate quantification by correcting for potential variations during the analytical process.[2] This note provides a detailed protocol for the quantification of butabarbital in human urine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Butabarbital and this compound certified reference standards were obtained from a reputable supplier.

  • LC-MS/MS grade methanol, acetonitrile, and water were used.

  • Formic acid (reagent grade).

  • Drug-free human urine for calibration standards and quality control samples.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • An analytical column, such as a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm), is recommended.

Sample Preparation

A simple "dilute-and-shoot" method is employed for high-throughput analysis:

  • Urine samples are centrifuged to pellet any particulate matter.

  • A 50 µL aliquot of the supernatant is transferred to a clean microcentrifuge tube.

  • To this, 950 µL of a working internal standard solution (this compound at a concentration of 100 ng/mL in 0.1% formic acid in water) is added.

  • The sample is vortexed for 10 seconds to ensure thorough mixing.

  • The mixture is then centrifuged to pellet any precipitated proteins.

  • The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon
Ion Spray Voltage -4500 V
Temperature 500 °C

Table 1: MRM Transitions for Butabarbital and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butabarbital211.1168.0-15
This compound (IS) 216.1 173.0 -15

Results and Discussion

The use of this compound as an internal standard provides effective correction for matrix-induced signal suppression or enhancement, ensuring accurate quantification. The chromatographic method provides good separation of butabarbital from endogenous urine components.

Quantitative Performance

The method demonstrates excellent linearity over a clinically relevant concentration range. The following table summarizes the expected quantitative performance of the method based on typical validation data for barbiturate assays using deuterated internal standards.

Table 2: Summary of Quantitative Performance

ParameterExpected Performance
Linearity (R²) > 0.995
Calibration Range 5 - 1,000 ng/mL
Precision (CV%) < 15%
Accuracy (% Bias) ± 15%
Recovery 85 - 115%
Matrix Effect Minimal due to IS correction

Signaling Pathway and Experimental Workflow

The mechanism of action of butabarbital involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

GABAA_Pathway Figure 1: Butobarbital Mechanism of Action at the GABA-A Receptor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_release GABA GABA_vesicle->GABA_release Release GABA_synapse GABA GABAA_receptor GABA-A Receptor Cl- Channel GABA_synapse->GABAA_receptor:f0 Binds Hyperpolarization Hyperpolarization (Inhibition) GABAA_receptor:f1->Hyperpolarization Increased Cl- Influx Butobarbital Butobarbital Butobarbital->GABAA_receptor:f0 Potentiates GABA binding (Allosteric Modulator)

Caption: Butobarbital enhances GABAergic inhibition.

The experimental workflow for the LC-MS/MS analysis is streamlined for efficiency.

LCMSMS_Workflow Figure 2: LC-MS/MS Experimental Workflow Sample Urine Sample Collection Centrifuge1 Centrifugation Sample->Centrifuge1 Dilute Dilution with This compound (IS) Centrifuge1->Dilute Centrifuge2 Centrifugation Dilute->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A streamlined workflow for butabarbital analysis.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of butabarbital in human urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments. This method is well-suited for applications in clinical research, forensic toxicology, and pharmacokinetic studies.

References

Application Notes and Protocols for the Quantitative Analysis of Butobarbital using Butobarbital-d5 in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Butobarbital-d5 as an internal standard for the quantitative analysis of butobarbital in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are synthesized from established protocols for barbiturate analysis.[1][2][3]

Introduction

Butobarbital is a barbiturate derivative that acts as a central nervous system depressant.[2] Accurate and reliable quantification of butobarbital in biological samples is crucial for clinical and forensic toxicology, as well as in drug development studies.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of barbiturates.[2][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[5] Deuterated internal standards exhibit similar chemical and physical properties to their non-labeled counterparts, leading to similar extraction recovery and chromatographic behavior.[6] This allows for the correction of variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.[6][7]

This document provides detailed protocols for sample preparation, GC-MS analysis, and data processing for the quantification of butobarbital using this compound.

Experimental Protocols

The following protocols describe the necessary steps for the analysis of butobarbital in biological samples such as blood, urine, and plasma.

2.1. Materials and Reagents

  • Butobarbital and this compound standards

  • Methanol (HPLC grade)

  • Ethyl acetate (Reagent grade)

  • Hexane (Reagent grade)

  • Deionized water

  • 0.1 M Phosphate buffer (pH 6.0)

  • Concentrated Hydrochloric acid (HCl)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Certified blank biological matrices (blood, urine, plasma)

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for barbiturate extraction from biological matrices.[3]

  • Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine, or plasma) into a clean glass test tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample to achieve a final concentration of 100 ng/mL.

  • Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to each tube and vortex briefly. Acidify the sample to approximately pH 2 by adding 100 µL of concentrated HCl. Vortex again.

  • Extraction: Add 5 mL of an extraction solvent mixture of hexane and ethyl acetate (1:1, v/v).

  • Mixing: Cap the tubes and vortex for 2 minutes. Alternatively, use a mechanical rocker for 15 minutes.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean glass test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

  • Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.

2.3. GC-MS Analysis

The following are typical GC-MS parameters for barbiturate analysis. These may need to be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless, operated in splitless mode
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

2.4. Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for butobarbital-TMS and this compound-TMS should be monitored. The exact masses of the fragments should be determined by injecting a standard solution and examining the mass spectrum. The following are hypothetical but representative ions:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Butobarbital-TMSTo be determinedTo be determined
This compound-TMSTo be determinedTo be determined

Note: The user must determine the appropriate quantifier and qualifier ions based on the mass spectra of the derivatized standards.

Data Presentation and Performance

The following tables summarize the expected quantitative performance of a validated GC-MS method for barbiturate analysis using a deuterated internal standard. The data is representative of what can be achieved.[1][8]

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Butobarbital25 - 2000> 0.995

Table 2: Precision and Accuracy

Analyte Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Butobarbital75< 10< 1090 - 110
750< 5< 595 - 105
1500< 5< 595 - 105

Table 3: Limits of Detection and Quantification

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
Butobarbital1025

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Biological Sample (1 mL) spike 2. Spike with this compound sample->spike Add Internal Standard acidify 3. Acidify with HCl spike->acidify extract 4. Liquid-Liquid Extraction acidify->extract separate 5. Centrifuge & Separate Organic Layer extract->separate dry 6. Evaporate to Dryness separate->dry derivatize 7. Derivatize with BSTFA dry->derivatize gcms 8. Inject into GC-MS derivatize->gcms sim 9. Acquire Data in SIM Mode gcms->sim integrate 10. Integrate Peak Areas sim->integrate calibrate 11. Generate Calibration Curve integrate->calibrate quantify 12. Quantify Butobarbital Concentration calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of butobarbital using this compound by GC-MS.

Logical Relationship of Internal Standard Method

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard cluster_calculation Calculation analyte_peak Butobarbital Peak Area (A_analyte) response_ratio Calculate Response Ratio (A_analyte / A_is) analyte_peak->response_ratio is_peak This compound Peak Area (A_is) is_peak->response_ratio is_conc Known Concentration of this compound (C_is) calibration_curve Plot Response Ratio vs. Analyte Concentration is_conc->calibration_curve response_ratio->calibration_curve unknown_conc Determine Unknown Concentration calibration_curve->unknown_conc

Caption: Logical relationship for quantification using an internal standard in GC-MS analysis.

References

Quantitative Analysis of Barbiturates Using Butobarbital-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of barbiturates in biological matrices, specifically utilizing Butobarbital-d5 as an internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection and quantification of licit and illicit compounds.

Introduction

Barbiturates are a class of central nervous system depressants used as sedatives, hypnotics, and anticonvulsants. Due to their potential for abuse and narrow therapeutic index, accurate and reliable quantitative analysis in biological specimens is crucial for clinical and forensic toxicology, as well as in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

These notes provide protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the quantification of butabarbital and other barbiturates in urine and blood samples.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot for Urine

This method is a rapid and straightforward approach suitable for high-throughput screening of barbiturates in urine.

Materials:

  • Urine sample

  • This compound internal standard solution (100 ng/mL in methanol)

  • Ultrapure water

  • Methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Allow urine samples to equilibrate to room temperature.

  • Centrifuge the urine samples at 13,000 rpm for 5 minutes to pellet any particulate matter.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of ultrapure water.

  • Add 10 µL of the 100 ng/mL this compound internal standard solution to the diluted urine.

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an LC-MS vial for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma

This protocol is suitable for more complex matrices like blood or plasma, providing a cleaner extract for analysis.

Materials:

  • Blood/plasma sample (0.1 mL)

  • This compound internal standard solution (100 ng/mL in methanol)

  • 1:9 n-hexane:ethyl acetate solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., initial mobile phase)

  • LC-MS vials

Procedure:

  • Pipette 0.1 mL of the blood or plasma sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard solution.

  • Add 400 µL of the 1:9 n-hexane:ethyl acetate solution.[2]

  • Vortex the mixture vigorously for 5 minutes.[2]

  • Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.[2]

  • Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of barbiturates. Instrument conditions should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[3]
Mobile Phase A 5 mM Ammonium acetate in water[3]
Mobile Phase B Acetonitrile[3]
Gradient See example gradient in the diagram below
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
Gas Temperature 350 °C[2]
Drying Gas Flow 10.0 L/min[2]
Nebulizer Pressure 40 psi[2]
Capillary Voltage 4000 V[2]
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for Butabarbital and this compound

The following table summarizes the precursor and product ions for butabarbital and its deuterated internal standard, which are crucial for selective detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Butabarbital211.116842
This compound216.117342

Note: The specific fragmentor and collision energy values should be optimized for the instrument in use. The provided values are based on typical instrument settings.[2]

Quantitative Performance Data

The following table presents typical performance characteristics for the quantitative analysis of butabarbital using a deuterated internal standard.

ParameterTypical Value
Linearity Range 5 - 1,000 ng/mL[3]
Correlation Coefficient (r²) > 0.995[3]
Precision (%CV) < 15%[3]
Accuracy (% Bias) Within ±15%
Limit of Quantification (LOQ) 5 ng/mL[3]
Recovery 63% - 71% (for LLE)[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Urine/Blood) add_is Add this compound Internal Standard start->add_is extraction Extraction (Dilute-and-Shoot or LLE) add_is->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Final Concentration Report quantification->results

Caption: General experimental workflow for barbiturate analysis.

Simplified Metabolic Pathway of Butabarbital

Butabarbital is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the sec-butyl side chain.[4]

metabolic_pathway butabarbital Butabarbital oxidation Hepatic Microsomal Enzymes (Oxidation) butabarbital->oxidation metabolite 5-ethyl-5-(1-methyl-2-carboxyethyl) barbituric acid (inactive) oxidation->metabolite excretion Urinary Excretion metabolite->excretion final_product Excreted Metabolite excretion->final_product

Caption: Simplified metabolic pathway of Butabarbital.

References

Application Notes and Protocols for Butobarbital-d5 Sample Preparation in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of Butobarbital-d5. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "Dilute-and-Shoot"—are foundational techniques in toxicological and pharmacokinetic studies.

Introduction

This compound is a deuterated analog of butobarbital, a short-to-intermediate-acting barbiturate. It is commonly used as an internal standard in quantitative analyses to ensure the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). Proper sample preparation is a critical step to remove potential interferences from the complex urine matrix, concentrate the analyte, and ensure reproducible results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Sample Preparation Techniques

This section details three common sample preparation techniques for the analysis of barbiturates, including this compound, in urine.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for extracting barbiturates from urine, providing a clean extract and high recovery rates.[1] Polymeric or silica-based SPE cartridges are utilized to retain the analyte of interest while allowing interfering substances to be washed away.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at approximately 2,800 rpm for 5 minutes to pellet any particulate matter.[2]

    • Pipette 1.0 mL of the centrifuged urine into a glass tube.[2]

    • Add an appropriate volume of this compound internal standard solution.

    • Add 2 mL of 100 mM sodium acetate buffer.[3] For some methods, the pH is adjusted to a specific value, such as pH 6.0[2] or 7.0[4].

  • SPE Cartridge Conditioning:

    • Condition a Strata-X-Drug N 100 mg/6 mL SPE cartridge (or equivalent) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer.[3][5] Do not allow the cartridge to go dry between these steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge to remove endogenous interferences. A typical wash sequence includes:

      • 3 mL of deionized water.[5]

      • 1 mL of 0.1 M acetic acid.[5]

      • 2 mL of hexane.[5]

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for approximately 10 minutes.[5]

  • Elution:

    • Elute the this compound and other barbiturates from the cartridge using 3 mL of an appropriate elution solvent, such as a 90:10 hexane:ethyl acetate mixture.[2][5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40 °C.[2][5]

    • Reconstitute the dried residue in 0.5 mL of a mobile phase-compatible solution, such as a 90:10 water:acetonitrile mixture.[2] The sample is now ready for LC-MS/MS analysis.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution urine Urine Sample centrifuge Centrifuge urine->centrifuge add_is Add Internal Standard centrifuge->add_is add_buffer Add Buffer (pH 6-7) add_is->add_buffer condition Condition Cartridge (Methanol, Water, Buffer) add_buffer->condition load Load Sample condition->load wash Wash Cartridge (Water, Acetic Acid, Hexane) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (Hexane:Ethyl Acetate) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

  • Sample Preparation:

    • Pipette 0.1 mL of urine into a clean extraction tube.[6]

    • Add the this compound internal standard.

    • Adjust the pH of the urine sample to approximately 3 with 1N HCl.[7]

  • Extraction:

    • Add 400 µL of an organic solvent mixture, such as 1:9 n-hexane:ethyl acetate.[6] Other solvent systems like ether or a 75:25 ethyl acetate:hexanes mixture can also be used.[7][8]

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[6]

    • Centrifuge the sample at approximately 2,800 rpm for 15 minutes to separate the aqueous and organic layers.[6]

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[6]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Steps urine Urine Sample add_is Add Internal Standard urine->add_is adjust_ph Adjust to pH 3 add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Hexane:Ethyl Acetate) adjust_ph->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (15 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow
"Dilute-and-Shoot"

This is the simplest and fastest sample preparation method, suitable for high-throughput screening. It involves minimal sample manipulation, reducing the potential for analyte loss. However, it offers the least amount of sample cleanup, which may lead to matrix effects in the analytical instrument.[9]

  • Sample Dilution:

    • Pipette 50 µL of the urine sample into a microcentrifuge tube or a well of a 96-well plate.[10]

    • Add 950 µL of a working internal standard solution containing this compound (e.g., in 0.1% formic acid in water).[10] This results in a 1:20 dilution. A different protocol suggests diluting 10 µL of urine with 490 µL of water containing the internal standard, a 1:50 dilution.

  • Mixing and Centrifugation:

    • Vortex the mixture for 10-20 seconds to ensure homogeneity.[10]

    • Centrifuge the sample at 3,000 rpm for 5 minutes at 10 °C to pellet any precipitated proteins or particulates.[10]

  • Analysis:

    • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Dilute_and_Shoot_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis urine Urine Sample dilute Dilute with Internal Standard Solution urine->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Direct Injection for LC-MS/MS transfer->analysis

"Dilute-and-Shoot" Workflow

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for barbiturates in urine. Note that specific values can vary depending on the exact analytical method and instrumentation used.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)"Dilute-and-Shoot"
Extraction Recovery 80% to >90%[1][4]63% to 71%[6]Not Applicable (Dilution)
Linearity (r²) >0.999[2]>0.995[8]>0.995
Calibration Range 50 to 3200 ng/mL[4]50 to 2000 ng/mL[8]50 to 10,000 ng/mL
Limit of Detection (LOD) ~20 ng/mL (GC/MS)[4]Method DependentMethod Dependent
Throughput ModerateLow to ModerateHigh
Sample Cleanliness HighModerateLow
Matrix Effects LowModerateHigh

Conclusion

The selection of an appropriate sample preparation technique for this compound in urine is a balance between the desired level of sample cleanup, sensitivity, and required sample throughput.

  • Solid-Phase Extraction offers the cleanest extracts and highest recoveries, making it ideal for methods requiring low limits of detection.

  • Liquid-Liquid Extraction is a robust and well-established technique that provides good sample cleanup.

  • The "Dilute-and-Shoot" method is unparalleled in its speed and simplicity, making it highly suitable for high-throughput screening environments where matrix effects can be managed by the sensitivity of modern LC-MS/MS instrumentation.

It is recommended that each laboratory validates the chosen method to ensure it meets the specific requirements of their analytical assays.

References

Application Note: Butobarbital-d5 for Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butobarbital is a short-to-intermediate-acting barbiturate that has been used as a sedative-hypnotic. Its potential for abuse and its presence in overdose cases make it a compound of interest in forensic toxicology. Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response. Butobarbital-d5 is the ideal internal standard for the quantification of Butobarbital. This application note provides a detailed protocol for the screening and confirmation of Butobarbital in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from various studies on barbiturate analysis, which can be extrapolated for a method involving this compound, are summarized below.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Calibration Range1 mg/L to 40 mg/L[1]
Recovery63 ± 5% to 71 ± 5%[1]
Within-run Precision (%CV)≤ 7%[1]
Ionization Suppression/Enhancement98 ± 4% to 106 ± 7%[1]
Internal Standard Concentration200 ng/mL[2]

Table 2: Example LC-MS/MS Transitions for Butabarbital and Butalbital-d5 (as a proxy for this compound)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Butabarbital211.116812
Butabarbital211.14215
Butalbital-d5228.1185.110
Butalbital-d5228.142.112

Data adapted from a method for Butalbital-d5, which is an isomer of this compound and expected to have similar fragmentation.[1]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Butobarbital from blood, plasma, or urine.

Materials:

  • Biological sample (e.g., blood, urine)

  • This compound internal standard solution

  • 1:9 n-hexane:ethyl acetate extraction solvent

  • Reconstitution solvent (e.g., starting mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 0.1 mL of the biological sample into a clean test tube.

  • Add an appropriate volume of this compound internal standard solution.

  • Add 400 µL of 1:9 n-hexane:ethyl acetate.

  • Vortex the mixture for approximately 15 seconds.[1]

  • Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the organic (upper) layer to a new clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient: A suitable gradient to separate Butobarbital from potential interferences.

MS/MS Parameters (Example in Negative Ionization Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 4000 V.[1]

  • Gas Temperature: 350 °C.[1]

  • Drying Gas Flow: 10.0 L/min.[1]

  • Nebulizer Pressure: 40 psi.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for Butobarbital and its deuterated internal standard (see Table 2 for examples).

3. Method Validation

A full method validation should be performed according to forensic toxicology guidelines. Key validation parameters include:

  • Linearity: Establish the concentration range over which the assay is linear.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentrations on different days.[1]

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Evaluate the effect of the biological matrix on the ionization of the analyte.[1]

  • Recovery: The efficiency of the extraction process.[1]

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (0.1 mL) add_is Add this compound Internal Standard sample->add_is add_solvent Add Extraction Solvent (n-hexane:ethyl acetate) add_is->add_solvent vortex Vortex (15 sec) add_solvent->vortex centrifuge Centrifuge (2800 rpm, 15 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM Detection) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Internal Standard Method) integrate->calculate report Generate Report calculate->report logical_relationship cluster_validation Method Validation Parameters cluster_goal Overall Goal linearity Linearity reliable_method Reliable & Defensible Forensic Method linearity->reliable_method accuracy Accuracy & Precision accuracy->reliable_method selectivity Selectivity selectivity->reliable_method lod_loq LOD & LOQ lod_loq->reliable_method matrix Matrix Effects matrix->reliable_method recovery Recovery recovery->reliable_method stability Stability stability->reliable_method

References

Application Note: Quantitative Determination of Butobarbital in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the quantification of butobarbital in biological samples, such as plasma, serum, and urine. The method utilizes a stable isotope-labeled internal standard, Butobarbital-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) protocol, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. This method is suitable for use in clinical toxicology, forensic analysis, and pharmacokinetic studies.

Introduction

Butobarbital is a barbiturate derivative that acts as a central nervous system depressant, possessing sedative and hypnotic properties.[1] Its use has declined in clinical practice due to the availability of safer alternatives, but it remains a compound of interest in forensic and toxicological screening. Accurate and reliable quantification of butobarbital is crucial in these fields. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2][3] This application note provides a comprehensive protocol for the detection and quantification of butobarbital using this compound as an internal standard.

Experimental

Materials and Reagents
  • Butobarbital reference standard

  • This compound internal standard (IS)[3][4][5]

  • HPLC-grade methanol, acetonitrile, water, and ethyl acetate

  • Formic acid

  • Ammonium acetate

  • Drug-free human plasma, serum, or urine for matrix-matched calibrators and quality controls

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation.[6]

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of butobarbital and this compound in methanol at a concentration of 1 mg/mL.[7]

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.[7]

Sample Preparation (Liquid-Liquid Extraction): A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup.[6][8]

  • To 100 µL of the biological sample (plasma, serum, or urine), add 25 µL of the this compound internal standard working solution.

  • Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).[8]

  • Vortex the mixture for 5 minutes to ensure thorough mixing.[8]

  • Centrifuge the samples at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[8]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[6]

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[7]

  • Mobile Phase B: Acetonitrile or methanol[6][7]

  • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C[6]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: The specific precursor and product ions for butobarbital and this compound should be optimized on the instrument. Representative transitions are provided in the table below.

Data Presentation

Table 1: Mass Spectrometry Parameters for Butobarbital and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Butobarbital211.1168.042.0
This compound216.1173.042.0

Table 2: Method Performance Characteristics (Representative Data)

ParameterResult
Linearity Range2 - 2000 ng/mL (r² > 0.99)[6]
Limit of Detection (LOD)0.5 ng/mL[6]
Limit of Quantification (LOQ)2 ng/mL
Accuracy86-111%[6]
Precision (%RSD)<15%[6]
Recovery67-70%[8]

Experimental Workflow Diagram

Butobarbital_Detection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Spike Add_Solvent Add Extraction Solvent (n-hexane:ethyl acetate) Add_IS->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (2800 rpm, 15 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (Negative ESI, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Butobarbital Calibrate->Quantify

Caption: Experimental workflow for butobarbital detection.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of butobarbital in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variations in sample preparation. The simple liquid-liquid extraction protocol is efficient and provides clean extracts for analysis. This method is well-suited for high-throughput laboratories in clinical and forensic toxicology.

References

Application Note: Quantitative Analysis of Butobarbital in Biological Matrices using Isotope Dilution Mass Spectrometry with Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of molecules in complex matrices. This method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard (IS), to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, leading to highly reliable and reproducible quantification.

Butobarbital is a short-acting barbiturate that acts as a central nervous system depressant. Accurate and sensitive measurement of butobarbital in biological fluids is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Butobarbital-d5, a deuterated analog of butobarbital, serves as an excellent internal standard for IDMS applications due to its chemical similarity to the analyte and its distinct mass, which allows for separate detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of butobarbital in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the direct relationship between the measured isotope ratio and the analyte concentration. A known quantity of the isotopically labeled internal standard (this compound) is added to the sample containing an unknown quantity of the native analyte (butobarbital). After sample preparation and analysis by LC-MS/MS, the peak area responses of the analyte and the internal standard are measured. The concentration of the analyte is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of butobarbital in biological matrices. Two common sample preparation techniques are described: a simple "dilute-and-shoot" method suitable for urine samples and a more extensive liquid-liquid extraction (LLE) for more complex matrices like blood.

Materials and Reagents
  • Butobarbital certified reference standard

  • This compound certified reference standard[1]

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Drug-free human urine and blood for matrix-matched calibrators and quality control samples

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A reversed-phase C18 column is commonly used.[2]

  • Autosampler

  • Nitrogen generator

Sample Preparation Protocols

This method is rapid and suitable for high-throughput analysis of urine samples.[3]

  • Preparation of Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Sample Dilution: In a microcentrifuge tube, add 50 µL of the urine sample (calibrator, quality control, or unknown).

  • Add 950 µL of the internal standard spiking solution to the urine sample.

  • Vortex and Centrifuge: Vortex the mixture for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

This method provides a cleaner extract by removing more matrix components, which is often necessary for blood samples.[2][4]

  • Preparation of Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Sample Aliquoting: Pipette 100 µL of the blood sample (calibrator, quality control, or unknown) into a glass test tube.

  • Addition of Internal Standard: Add 20 µL of the internal standard spiking solution to each tube.

  • Vortex: Briefly vortex the samples.

  • Extraction: Add 400 µL of a 1:9 (v/v) mixture of n-hexane and ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butobarbital 211.1168.015
211.142.025
This compound 216.1173.015

Data Presentation

The following table summarizes the key quantitative data for the analysis of butobarbital using this compound as an internal standard. This data is representative and may vary based on the specific instrumentation and matrix.

ParameterButobarbitalThis compound
Retention Time (min) ~3.5~3.5
Precursor Ion (m/z) 211.1216.1
Quantifier Ion (m/z) 168.0173.0
Qualifier Ion (m/z) 42.0-
Linear Range 1 - 1000 ng/mL-
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL-
Accuracy (% bias) -10% to +10%-
Precision (%RSD) < 10%-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Urine/Blood) add_is Add this compound Internal Standard sample->add_is dilute Dilution (Urine) add_is->dilute 'Dilute-and-Shoot' lle Liquid-Liquid Extraction (Blood) add_is->lle LLE centrifuge Centrifugation dilute->centrifuge lle->centrifuge transfer Transfer to Vial centrifuge->transfer lc_separation LC Separation transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration report Final Report calibration->report

Caption: Experimental workflow for butobarbital analysis.

idms_principle sample Sample with Unknown Analyte Concentration (A) ms Mass Spectrometer sample->ms is Known Concentration of Internal Standard (IS) is->ms ratio Measure Peak Area Ratio (A / IS) ms->ratio quantification Determine Analyte Concentration ratio->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols for Butobarbital-d5 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and analysis of Butobarbital-d5 solutions, a critical internal standard for the quantification of butabarbital in various analytical applications.

Overview and Physicochemical Properties

This compound is the deuterated analog of butabarbital, a short-acting barbiturate. Its use as an internal standard in mass spectrometry-based assays is preferred due to its chemical similarity to the analyte, which helps to correct for variations in sample preparation and instrument response.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name5-sec-butyl-5-(ethyl-d5)-barbituric acid
Molecular FormulaC₁₀H₁₁D₅N₂O₃
Molecular Weight217.28 g/mol
AppearanceWhite to off-white solid
Storage (Neat Solid)-20°C
Stability (Neat Solid)≥ 2 years at -20°C[1]

Preparation of this compound Stock Solution (1 mg/mL) from Neat Solid

This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound neat solid

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol:

  • Preparation: Ensure the analytical balance is calibrated and level. Place a clean weighing boat on the balance and tare.

  • Weighing: Carefully weigh the desired amount of this compound neat solid. For a 1 mg/mL solution in a 10 mL volumetric flask, weigh 10.0 mg.

  • Dissolution: Quantitatively transfer the weighed solid into the 10 mL volumetric flask. Use a small amount of methanol to rinse the weighing boat and spatula to ensure all the solid is transferred.

  • Solubilization: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely.

  • Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. Store at -20°C.

Solubility of Butabarbital

The solubility of the non-deuterated form, butabarbital, provides a strong indication of the solubility of this compound.

Table 2: Solubility of Butabarbital in Various Solvents

SolventSolubility
MethanolFreely soluble[2]
EthanolFreely soluble
ChloroformSoluble
WaterSparingly soluble
AcetonitrileData not available

Storage Conditions and Stability of this compound Solutions

Proper storage is crucial to maintain the integrity and concentration of this compound solutions.

Table 3: Recommended Storage and Stability of this compound Solutions

SolventStorage TemperatureStability
Methanol-20°C≥ 1 year[1]
Methanol2-8°CData not available
MethanolRoom TemperatureData not available

It is strongly recommended to perform periodic stability assessments, especially for solutions stored at temperatures other than -20°C or in solvents other than methanol.

Experimental Protocol: Verification of Concentration and Stability Assessment by LC-MS/MS

This protocol describes a method for verifying the concentration of a freshly prepared this compound solution and for assessing its stability over time.

5.1. Materials and Reagents:

  • This compound solution (prepared as in Section 2)

  • Butabarbital certified reference material (CRM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

5.2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of Butabarbital CRM in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the Butabarbital stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from the Butabarbital stock solution.

  • Prepare a working solution of the this compound internal standard by diluting the prepared stock solution (from Section 2) to a fixed concentration (e.g., 100 ng/mL) in the mobile phase.

5.3. LC-MS/MS Method:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good peak shape and separation. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Butabarbital: Q1 211.1 -> Q3 168.1

    • This compound: Q1 216.1 -> Q3 173.1

5.4. Sample Analysis:

  • For concentration verification of a newly prepared this compound solution, analyze it as an unknown sample against the calibration curve.

  • For stability testing, store aliquots of the this compound solution under the desired conditions (e.g., -20°C, 4°C, room temperature). At specified time points (e.g., 1, 3, 6, 12 months), analyze the stored solutions alongside freshly prepared calibration standards and QC samples.

5.5. Data Analysis and Acceptance Criteria:

  • Concentration Verification: The calculated concentration of the newly prepared this compound solution should be within ±10% of the nominal concentration.

  • Stability Assessment: The mean concentration of the stored stability samples should be within ±15% of the initial concentration.

Diagrams

Butobarbital_d5_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh this compound Neat Solid dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize store Store at -20°C in Amber Vial homogenize->store

Caption: Workflow for this compound solution preparation.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_analysis Analysis at Time Points prep_solution Prepare this compound Solution aliquot Aliquot into Vials prep_solution->aliquot Time=0, 1, 3... months store_conditions Store at Different Conditions aliquot->store_conditions Time=0, 1, 3... months analyze LC-MS/MS Analysis store_conditions->analyze Time=0, 1, 3... months compare Compare to Initial Concentration analyze->compare

Caption: Workflow for this compound stability testing.

References

Application of Butobarbital-d5 in Clinical Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Butobarbital is a barbiturate derivative with sedative and hypnotic properties, previously prescribed for sleep disorders under the trade name Butisol®.[1] Due to its potential for abuse and the availability of safer alternatives, its clinical use has declined. However, monitoring for butabarbital remains crucial in clinical toxicology and forensic analysis. Accurate quantification of butabarbital in biological matrices is essential for assessing toxicity and in medico-legal investigations. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they co-elute with the analyte of interest and compensate for matrix effects and variations in sample preparation and instrument response. Butobarbital-d5 is a deuterated analog of butabarbital and serves as an ideal internal standard for its quantification in biological samples using chromatographic techniques coupled with mass spectrometry.[1][2] This document provides a detailed protocol for the determination of butabarbital in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle

The method described is based on a "dilute and shoot" sample preparation followed by LC-MS/MS analysis. This approach is rapid, requires minimal sample manipulation, and is suitable for high-throughput clinical laboratories. This compound is added to the urine sample to serve as an internal standard. The sample is then diluted, centrifuged, and injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The quantification of butabarbital is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Butabarbital certified reference material

  • Butabarbital-d5 certified reference material[1]

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (or ammonium acetate as specified in the protocol)

  • Blank human urine

Experimental Protocols

Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of butabarbital and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of butabarbital by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for calibration curve points.

  • Internal Standard Working Solution: Prepare a working solution of this compound by diluting the primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human urine with the appropriate working standard solutions.

Sample Preparation

A simple "dilute and shoot" method is employed for sample preparation.[3]

  • Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

  • Add 950 µL of the working internal standard solution (100 ng/mL this compound in 0.1% formic acid in water).[4]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 3000 rpm for 5 minutes at 10°C.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm)[5]
Mobile Phase A 0.1% Formic acid in water (or 5 mM ammonium acetate in water)[4][5]
Mobile Phase B 0.1% Formic acid in acetonitrile (or acetonitrile)[4]
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30°C[4]
Gradient Time (min)
0.00
1.20
1.21
3.00
4.00
5.00

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)[5]
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Butabarbital
Butabarbital-d5

Data Presentation

The following table summarizes typical quantitative data for the analysis of butabarbital using an LC-MS/MS method with this compound as an internal standard.

ParameterValueReference
Linearity Range 5 - 1,000 ng/mL[5]
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL[5]
Coefficient of Determination (r²) >0.995[5]
Intra-day Precision (CV%) <15%[5]
Inter-day Precision (CV%) <15%
Accuracy 85-115%
Recovery 63-71%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of butabarbital in urine samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample add_is Add this compound (Internal Standard) sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge inject Inject Supernatant centrifuge->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Generate Report quant->report

Caption: Workflow for Butobarbital Analysis.

Logical Relationship of Components in the Assay

This diagram shows the relationship between the analyte, internal standard, and the analytical process.

logical_relationship cluster_sample Biological Sample (Urine) cluster_process Analytical Process Analyte Butabarbital Prep Sample Preparation Analyte->Prep Matrix Matrix Components Matrix->Prep IS This compound (Internal Standard) IS->Prep LCMS LC-MS/MS Prep->LCMS Result Concentration Ratio [Analyte]/[IS] LCMS->Result

Caption: Assay Component Relationships.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of butabarbital in clinical and forensic samples. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis. The "dilute and shoot" sample preparation protocol is efficient and minimizes the potential for analyte loss. This application note provides a comprehensive framework for laboratories to develop and validate their own methods for butabarbital monitoring.

References

Application Note: High-Throughput Screening of Barbiturates using Butobarbital-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of central nervous system depressants used as sedatives, hypnotics, and anticonvulsants.[1] Due to their potential for abuse and narrow therapeutic range, rapid and accurate quantification in biological matrices is crucial for clinical toxicology, forensic analysis, and drug monitoring.[2] High-throughput screening (HTS) methodologies are essential for handling large numbers of samples efficiently.[3][4][5] This application note describes a robust and sensitive high-throughput method for the quantification of common barbiturates in human urine using a simple "dilute-and-shoot" sample preparation protocol with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled internal standard, Butobarbital-d5, ensures high accuracy and precision in quantification.[7][8][9]

This method is designed for rapid screening and quantification, significantly reducing sample preparation time compared to traditional methods like gas chromatography-mass spectrometry (GC-MS) which often require derivatization.[10] The described workflow is suitable for clinical and forensic laboratories requiring efficient and reliable analysis of barbiturates.

Experimental Protocols

Materials and Reagents
  • Analytes: Amobarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital (Cerilliant or equivalent)

  • Internal Standard: this compound (Cerilliant or equivalent)[7][8][9]

  • Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade)

  • Mobile Phase Additive: Ammonium Acetate (LC-MS grade)[11]

  • Biological Matrix: Drug-free human urine (for calibration standards and quality controls)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II UHPLC system or equivalent[11]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology or equivalent[11]

  • Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm or equivalent[11]

Sample Preparation: "Dilute-and-Shoot" Protocol

The "dilute-and-shoot" method is a straightforward and rapid procedure for preparing urine samples for LC-MS/MS analysis.[6]

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in water at a concentration of 200 ng/mL.[11]

  • Sample Dilution: In a 96-well plate, add 10 µL of urine sample, calibrator, or quality control to 490 µL of the internal standard spiking solution.

  • Mixing: Seal the plate and vortex for 20 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the plate to pellet any particulate matter.[12]

  • Injection: Place the plate in the autosampler for injection into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[6][11]

  • LC Parameters:

    • Mobile Phase A: Water with 5 mM Ammonium Acetate[11]

    • Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate

    • Gradient: A suitable gradient to separate the analytes of interest. A typical starting condition is 95% A, ramping to 5% A over several minutes to elute all compounds.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[6][11][13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)[6][11]

    • MRM Transitions: Specific precursor-to-product ion transitions for each barbiturate and this compound must be optimized. Example transitions are provided in the data presentation section.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables present example data for a calibration curve and quality control samples.

Table 1: Example Calibration Curve Data for Phenobarbital

Calibrator Concentration (ng/mL)Analyte Response (Area)Internal Standard Response (Area)Analyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
515,2341,205,6780.01265.1102.0
1030,1561,198,3450.02529.999.0
50155,8901,210,9870.128750.5101.0
100310,4561,201,4560.258499.899.8
5001,548,7651,199,8761.2908501.2100.2
10003,099,5431,203,4562.5756999.599.9

A linear regression of the calibration curve should yield a coefficient of determination (R²) > 0.995 for accurate quantification.[11]

Table 2: Example Quality Control (QC) Sample Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low1514.898.7< 5
Medium250255.2102.1< 5
High750745.999.5< 5

Acceptable accuracy is typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision should be <15% CV.[11]

Table 3: Example MRM Transitions for Barbiturates and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amobarbital225.1182.115
Butalbital223.1180.112
Pentobarbital225.1182.115
Phenobarbital231.1188.120
Secobarbital237.1194.118
This compound 216.1 173.1 15

Note: Amobarbital and Pentobarbital are isobaric and may not be chromatographically separated under all conditions.[6][11]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the high-throughput screening of barbiturates.

HTS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine Sample Collection Add_IS Addition of this compound Internal Standard Sample->Add_IS Dilute Dilution Add_IS->Dilute Mix Vortex Mixing Dilute->Mix Centrifuge Centrifugation Mix->Centrifuge LC_MSMS LC-MS/MS Analysis (Negative ESI, MRM) Centrifuge->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Report Generation Quantification->Report

Caption: High-throughput screening workflow for barbiturate analysis.

Barbiturate_Signaling Barbiturates Barbiturates GABA_A_Receptor GABA-A Receptor Barbiturates->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuronal_Inhibition Increased Neuronal Inhibition (Sedation, Hypnosis) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Caption: Simplified signaling pathway of barbiturates.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the high-throughput screening and quantification of barbiturates in urine. The simple "dilute-and-shoot" sample preparation protocol, coupled with the use of a deuterated internal standard (this compound), ensures both efficiency and accuracy, making it an ideal solution for clinical and forensic laboratories with high sample volumes. The method demonstrates excellent linearity, precision, and accuracy for the analysis of common barbiturates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Butobarbital-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mass spectrometry parameters and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Butobarbital and this compound for MRM analysis?

A1: For Butobarbital, the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. Common product ions result from the fragmentation of the barbiturate ring structure. For this compound, the precursor ion will be shifted by +5 Da. The product ions may or may not be shifted depending on the location of the deuterium labels. Based on published methods for similar compounds, the following transitions are recommended as a starting point for optimization.

Q2: Which ionization mode is best suited for Butobarbital analysis?

A2: Negative electrospray ionization (ESI) is the preferred mode for analyzing barbiturates like Butobarbital.[1] This is because the acidic nature of the barbiturate structure allows for efficient deprotonation, leading to the formation of the [M-H]⁻ ion and enhanced sensitivity.

Q3: What are the common causes of peak tailing when analyzing Butobarbital?

A3: Peak tailing for acidic compounds like barbiturates can be caused by several factors:

  • Secondary Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based column stationary phase can lead to tailing.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Butobarbital and contribute to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

  • Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.

Q4: How can I minimize ion suppression when analyzing Butobarbital in complex matrices like urine or plasma?

A4: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[3] To mitigate this:

  • Effective Sample Preparation: Utilize a robust sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4]

  • Chromatographic Separation: Ensure adequate chromatographic separation of Butobarbital from co-eluting matrix components.

  • Use of a Deuterated Internal Standard: A co-eluting deuterated internal standard like this compound can help to compensate for matrix effects as it will be similarly affected by suppression or enhancement.[5][6]

  • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of interfering matrix components.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary silanol interactions on the column.[2]Use a column with end-capping or a newer generation silica. Add a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase to suppress silanol activity.[2]
Mobile phase pH is not optimal.Adjust the mobile phase pH to ensure Butobarbital is in a consistent ionization state. For negative ion mode, a slightly acidic to neutral pH is often effective.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Issue 2: Low Signal Intensity or Sensitivity
Symptom Possible Cause Suggested Solution
Low Signal Suboptimal MS parameters.Optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) and compound-specific parameters (e.g., fragmentor voltage, collision energy).
Ion suppression from matrix components.[3]Improve sample cleanup, enhance chromatographic separation, or dilute the sample.[4]
Inefficient ionization.Confirm you are using negative ESI mode.[1] Ensure the mobile phase composition is conducive to ionization (e.g., contains a small amount of a volatile buffer or modifier).
Contaminated ion source.Clean the ion source components according to the manufacturer's recommendations.
Issue 3: Inconsistent Retention Time
Symptom Possible Cause Suggested Solution
Retention Time Drifting Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions between injections.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if performance continues to decline.

Data Presentation: Optimized Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the analysis of Butobarbital and its deuterated internal standard, this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy 1 (eV) Product Ion 2 (m/z) Collision Energy 2 (eV) Fragmentor (V) Ionization Mode
Butabarbital211.1168.01242.040165Negative ESI
Butabarbital-d5216.1173.0Optimize42.0OptimizeOptimizeNegative ESI

Note: Specific collision energies for this compound should be empirically determined. Start with the values for the unlabeled compound and adjust to maximize the signal for each product ion.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general guideline for extracting Butobarbital from a urine matrix.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Phosphate buffer (0.1 M, pH 6.0)

  • Ethyl acetate

  • Hexane

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine sample, add a known amount of this compound internal standard.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.

  • Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Butobarbital.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions: As listed in the Data Presentation table. Dwell time for each transition should be optimized for the number of co-eluting compounds.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add this compound Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Check_Intensity Check Signal Intensity Low_Signal Low Signal? Check_Intensity->Low_Signal Check_RT Check Retention Time RT_Shift RT Shift? Check_RT->RT_Shift Tailing_Yes Adjust Mobile Phase pH Check for Column Overload Clean/Replace Column Tailing->Tailing_Yes Yes Tailing_No Proceed to Next Check Tailing->Tailing_No No Low_Signal_Yes Optimize MS Parameters Improve Sample Cleanup Clean Ion Source Low_Signal->Low_Signal_Yes Yes Low_Signal_No Proceed to Next Check Low_Signal->Low_Signal_No No RT_Shift_Yes Equilibrate Column Longer Prepare Fresh Mobile Phase Check Column Temperature RT_Shift->RT_Shift_Yes Yes RT_Shift_No Consult Instrument Manual RT_Shift->RT_Shift_No No Tailing_No->Check_Intensity Low_Signal_No->Check_RT

Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Butobarbital-d5. The following sections address common issues in a question-and-answer format, offering detailed troubleshooting steps, experimental protocols, and visual aids to help you resolve these challenges efficiently.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general workflow for diagnosing any peak shape problem. The diagram below outlines a logical progression from identifying the problem to implementing a solution.

Caption: General troubleshooting workflow for poor chromatographic peak shape.

Issue 1: Peak Tailing

Question: My this compound peak is tailing (asymmetrical with a drawn-out trailing edge). What are the common causes and how can I fix this?

Answer: Peak tailing is one of the most common chromatographic problems and can significantly impact integration accuracy and resolution.[1] The primary causes for a tailing this compound peak are typically related to secondary chemical interactions, mobile phase issues, or column problems.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Butobarbital is an acidic compound. However, residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[2][3][4][5] Basic compounds are particularly susceptible to this, but it can affect acidic compounds as well.[3][6]

    • Solution 1: Adjust Mobile Phase pH. Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Using a buffered mobile phase is crucial to maintain a stable pH.[2]

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns that are fully end-capped have fewer free silanol groups, which significantly reduces the potential for these interactions.[1][2]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or the breakdown of the stationary phase can create active sites that lead to tailing.[1][7]

    • Solution: First, try flushing the column with a strong solvent (see Experimental Protocol 2). If this doesn't resolve the issue, replace the guard column. If tailing persists, the analytical column may be permanently damaged and should be replaced.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[1] If the peak shape improves, the original sample was likely overloaded.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening that manifests as tailing.[1]

    • Solution: Use shorter, narrower-bore tubing (e.g., 0.12 mm ID) to connect the column to the detector.[1]

Peak_Tailing_Causes center Peak Tailing Causes cat1 Column Issues center->cat1 cat2 Mobile Phase Issues center->cat2 cat3 System/Hardware center->cat3 cat4 Sample Issues center->cat4 sub1a Secondary Silanol Interactions cat1->sub1a sub1b Column Degradation or Contamination cat1->sub1b sub1c Column Void cat1->sub1c sub2a Incorrect pH cat2->sub2a sub2b Inadequate Buffer Strength cat2->sub2b sub3a Extra-Column Volume (Dead Volume) cat3->sub3a sub3b Leaking Fittings cat3->sub3b sub4a Column Overload cat4->sub4a sub4b Interfering Compound cat4->sub4b

Caption: Common causes of chromatographic peak tailing.

Issue 2: Peak Fronting

Question: My this compound peak is fronting (a leading edge that is less steep than the trailing edge). What causes this?

Answer: Peak fronting is less common than tailing but often points to issues with sample concentration, solubility, or column integrity.[9][10]

Common Causes and Solutions for Peak Fronting:

  • Column Overload: This is a primary cause of fronting. When the amount of analyte exceeds the column's capacity, molecules saturate the stationary phase and travel through the column faster, resulting in a fronting peak.[9]

    • Solution: Systematically reduce the injection volume or the concentration of the sample until a symmetrical peak is achieved.[9][11]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and can lead to fronting.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12] See Experimental Protocol 3 for testing solvent compatibility.

  • Column Collapse or Void: A physical change in the packed bed of the column, such as a void at the inlet, can disrupt the sample band and cause fronting.[9][10][13] This typically affects all peaks in the chromatogram.

    • Solution: This issue is generally irreversible. The column must be replaced.[10] To prevent this, always operate within the column's recommended pressure and pH limits.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Injection Volume 10 µL5 µL2 µLSymmetrical peak at lower volumes suggests overload.
Sample Conc. 100 µg/mL50 µg/mL10 µg/mLSymmetrical peak at lower concentrations suggests overload.
Injection Solvent 100% Acetonitrile50:50 ACN:H₂OMobile PhaseImproved peak shape when solvent matches mobile phase.
Table 1: Troubleshooting Peak Fronting with Injection Parameters.

Issue 3: Split Peaks

Question: I am observing a split or shoulder peak for this compound. What is the likely cause?

Answer: Peak splitting suggests that the analyte is being introduced to the column unevenly or that there is a disruption in the chromatographic flow path.[14][15][16]

Common Causes and Solutions for Split Peaks:

  • Partially Blocked Inlet Frit: If the frit at the column inlet is partially clogged with particulates, the sample will not be distributed evenly across the column head, leading to a split peak.[15][16][17] This often affects all peaks in the run.[16]

    • Solution: Replace the inlet frit if possible, or reverse-flush the column (check manufacturer's instructions first). If the problem persists, replace the column. Using a guard column or in-line filter can prevent this.[14]

  • Column Void or Channel: A void or "channel" in the packed bed at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[15][16][18]

    • Solution: This type of column damage is irreversible and requires column replacement.[17]

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate at the column head, leading to peak distortion and splitting.[9][18]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[18]

  • Co-eluting Interference: It is possible that the split peak is actually two different compounds eluting very close together.[16]

    • Solution: Analyze a blank matrix to check for interferences. If an interference is present, the chromatographic method (e.g., gradient, mobile phase) may need to be optimized to improve resolution.[16]

Issue 4: Broad Peaks

Question: My this compound peak looks broad and diffuse, not sharp. How can I improve it?

Answer: Broad peaks reduce sensitivity and can compromise the resolution between adjacent peaks. This issue often stems from extra-column volume, column degradation, or incompatibility between the sample solvent and mobile phase.[7][8]

Common Causes and Solutions for Broad Peaks:

  • Excessive Extra-Column Volume: The volume within the system outside of the column (in tubing, injector, and detector flow cell) can contribute significantly to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

  • Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[7][8]

    • Solution: First, try regenerating the column with a strong solvent wash (see Protocol 2). If peak shape does not improve, replace the guard column and, if necessary, the analytical column.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the initial analyte band to be too wide, leading to a broad peak upon elution.[12]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent. This allows the analyte to "focus" at the head of the column before separation begins.[8][12]

  • Mobile Phase or Temperature Issues: A flow rate that is too low or a column temperature that is too low can sometimes result in broader peaks.[19] Additionally, if the mobile phase is inadequately buffered, pH fluctuations can affect peak shape.

    • Solution: Ensure the flow rate and temperature are optimized for the column and analysis. Confirm that the mobile phase is fresh and properly buffered.[19]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization This protocol helps determine the optimal mobile phase pH to improve peak shape for this compound (pKa ≈ 7.7).

  • Prepare Buffers: Prepare several batches of the aqueous mobile phase component, each buffered to a different pH. For a reversed-phase method, good starting points would be pH 3.0, pH 4.5, and pH 7.0. Use a common buffer like phosphate or acetate at a concentration of 10-25 mM.

  • System Equilibration: For each pH condition, flush the entire HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Analyze the resulting chromatogram, paying close attention to the peak asymmetry factor (Tf). A value close to 1.0 is ideal.

  • Compare Results: Compare the peak shapes obtained at different pH values to identify the condition that provides the most symmetrical peak. For acidic compounds like barbiturates, lower pH mobile phases often yield better peak shape by suppressing secondary silanol interactions.[1]

pH_Effect Effect of Mobile Phase pH on this compound (pKa ~7.7) cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 9) B_H This compound (Unionized, Neutral) C18_low C18 Stationary Phase (Hydrophobic) B_H->C18_low Interacts via Hydrophobic Retention Interaction_low Strong Hydrophobic Interaction (Good Retention, Symmetrical Peak) C18_low->Interaction_low B_neg This compound (Ionized, Anionic) C18_high C18 Stationary Phase (Hydrophobic) B_neg->C18_high Reduced Interaction Interaction_high Weak Hydrophobic Interaction (Poor Retention, Potential Tailing) C18_high->Interaction_high

Caption: Influence of mobile phase pH on this compound interaction with a C18 column.

Protocol 2: Column Flushing and Regeneration Use this protocol to remove strongly retained contaminants from the column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-15 column volumes of the mobile phase without any buffer salts (e.g., 50:50 Acetonitrile:Water).

  • Strong Organic Wash: Flush with 10-15 column volumes of 100% Acetonitrile.

  • Intermediate Wash (if necessary): For very nonpolar contaminants, flush with 10-15 column volumes of Isopropanol (IPA).

  • Return to Mobile Phase: Gradually re-introduce the original mobile phase, starting with the organic/aqueous mix (no buffer), and finally the fully buffered mobile phase.

  • Equilibrate and Test: Reconnect the column to the detector, allow the system to equilibrate fully, and inject a standard to check for improvement in peak shape.

Protocol 3: Injection Solvent Compatibility Test This test helps determine if the injection solvent is causing peak distortion.

  • Prepare Samples: Prepare three aliquots of your this compound sample.

    • Sample A: Dissolved in 100% Acetonitrile (or your current strong solvent).

    • Sample B: Dissolved in a 50:50 mixture of your mobile phase A and B.

    • Sample C: Dissolved directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Inject and Compare: Inject equal volumes of each sample onto the equilibrated system.

  • Analyze Peak Shape: Compare the peak shapes from the three injections. If Sample C gives a significantly better peak shape than Sample A, your original injection solvent was too strong and causing distortion.[12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for this compound analysis? The pKa of butobarbital is approximately 7.7. For optimal peak shape and retention on a reversed-phase column, the mobile phase pH should be at least 2 units below the pKa to ensure the molecule is in its neutral, unionized form.[20] Therefore, a pH in the range of 2.5 to 4.5 is generally recommended. This suppresses the ionization of butobarbital and minimizes secondary interactions with the stationary phase.[20][21][22]

Q2: Can the deuterium label on this compound affect its peak shape or retention time? Yes, a deuterium isotope effect can sometimes cause a deuterated standard to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography.[23] This retention time shift is usually small and should not inherently cause poor peak shape. However, if your this compound standard contains a significant amount of the non-deuterated (d0) form, you might observe a broadened or slightly split peak due to the two compounds not being fully resolved.

Q3: How can I prevent column contamination when analyzing biological samples like plasma or urine? Biological samples are complex and can quickly contaminate an HPLC column.[1] To protect your column and ensure good peak shape, always use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interferences.[3][24] Additionally, always use a guard column or an in-line filter before the analytical column to capture any remaining particulates or strongly retained matrix components.[14]

References

Technical Support Center: Analysis of Butobarbital-d5 in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Butobarbital-d5 in blood samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in blood?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of analyzing this compound in blood, endogenous components of blood, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] Both phenomena can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[4]

Q2: My this compound signal is showing poor reproducibility between different blood samples. Could this be a matrix effect?

A2: Yes, poor reproducibility between different lots of a biological matrix is a classic sign of a relative matrix effect. The composition of blood can vary from individual to individual, leading to different degrees of ion suppression or enhancement for your analyte and internal standard.[1] It is crucial to evaluate the matrix effect across multiple sources of blank matrix during method validation to ensure the robustness of the assay.[2]

Q3: I am using this compound as an internal standard. Shouldn't that compensate for matrix effects?

A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte (Butobarbital) and experience the same degree of matrix effect, thus providing accurate correction. However, this is not always the case. Severe matrix effects can still impact the analyte and internal standard differently, especially if there is a slight chromatographic separation between them or if the matrix components are particularly concentrated at a specific retention time. Therefore, even when using a SIL-IS, it is essential to assess and minimize matrix effects.

Q4: What are the most common sources of matrix effects in blood samples for this compound analysis?

A4: The primary sources of matrix effects in blood and plasma are phospholipids from cell membranes, as well as salts, proteins, and other endogenous components.[2][3] These molecules can co-extract with this compound during sample preparation and interfere with the ionization process in the LC-MS/MS system.

Q5: How can I minimize matrix effects during my sample preparation?

A5: The most effective way to combat matrix effects is through rigorous sample cleanup. Here are some common strategies:

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away. This is often the most effective method for minimizing matrix effects.[6]

Q6: Can I just dilute my blood sample to reduce matrix effects?

A6: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[7]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low or inconsistent recovery of this compound Inefficient extraction: The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound from the blood matrix.1. Optimize LLE: Experiment with different organic solvents and pH conditions.[5] 2. Optimize SPE: Test different sorbents, wash solutions, and elution solvents.[8][9] 3. Evaluate a different extraction technique: If using PPT, consider switching to LLE or SPE for a cleaner extract.[6]
Poor peak shape for this compound Matrix overload on the analytical column: High concentrations of co-eluting matrix components can affect the chromatography.1. Improve sample cleanup: Implement a more rigorous LLE or SPE protocol. 2. Dilute the extract: If sensitivity allows, dilute the final extract before injection. 3. Optimize chromatography: Adjust the mobile phase gradient to better separate this compound from the matrix interferences.[1]
High variability in results between different blood lots Relative matrix effect: Different sources of blood have varying compositions, leading to inconsistent ion suppression or enhancement.1. Assess matrix effect from multiple sources: During method validation, test at least six different lots of blank blood.[2] 2. Improve sample cleanup: A more effective sample preparation method will reduce the variability between lots.
Signal suppression or enhancement observed Co-eluting matrix components interfering with ionization. 1. Modify chromatographic conditions: Change the gradient, flow rate, or even the column chemistry to separate the analyte from the interfering region.[1] 2. Enhance sample preparation: Use a more selective extraction method like SPE.[6] 3. Check for phospholipid interference: Use a phospholipid removal plate or a specific extraction protocol targeting their removal.

Quantitative Data on Matrix Effects

The following table provides an example of how to present quantitative data for a matrix effect assessment. While this data is for Phenobarbital and its deuterated internal standard in urine, the principles and calculations are directly applicable to this compound in blood.[10] Researchers should generate their own data for their specific analyte and matrix.

Table 1: Example of Absolute and Relative Matrix Effect Evaluation [10]

QC Level (ng/mL)Mean Absolute Matrix Effect (%)Mean Relative Matrix Effect (%)
Low (125)103.898.7
Medium (445)110.8108.0
High (1600)112.8110.5

Absolute Matrix Effect (%) = (Peak area of analyte in post-spiked matrix / Peak area of analyte in neat solution) x 100 Relative Matrix Effect (%) = (Peak area ratio of analyte/IS in post-spiked matrix / Peak area ratio of analyte/IS in neat solution) x 100

Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol)Variable, often lowerSignificant ion suppression can occur[5]
Liquid-Liquid Extraction (n-hexane:ethyl acetate)Generally > 80%Reduced ion suppression compared to PPT[5]
Supported Liquid Extraction (SLE)> 85% for most barbituratesClean extracts with minimal matrix effects[11]
Solid-Phase Extraction (SPE)> 90%Often provides the cleanest extracts and minimizes matrix effects[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Whole Blood[5]
  • Sample Preparation:

    • Pipette 0.1 mL of whole blood into a clean microcentrifuge tube.

    • Add the appropriate amount of this compound internal standard solution.

    • Vortex for approximately 15 seconds.

  • Extraction:

    • Add 400 µL of an extraction solvent mixture of 1:9 (v/v) n-hexane:ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at approximately 2800 rpm for 15 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for this compound in Whole Blood[11]
  • Sample Pre-treatment:

    • To 1 mL of whole blood, add 10 µL of the this compound internal standard solution.

    • Allow the sample to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide.

    • Vortex to mix.

  • Sample Loading:

    • Load 750 µL of the pre-treated blood sample onto an ISOLUTE® SLE+ 1mL column.

    • Apply a short pulse of positive pressure or vacuum (3-5 seconds) to initiate the flow.

    • Allow the sample to absorb into the sorbent for 5 minutes.

  • Analyte Extraction:

    • Apply 2.5 mL of dichloromethane (or methyl tert-butyl ether as a non-chlorinated alternative) to the column and allow it to flow under gravity for 5 minutes, collecting the eluate.

    • Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow for another 5 minutes, collecting in the same tube.

    • Apply a final pulse of vacuum or positive pressure (5-10 seconds) to elute any remaining solvent.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Blood[9]
  • Sample Pre-treatment:

    • To 1.0 mL of blood, add 1 mL of 0.1 M phosphate buffer and 50 µL of the this compound internal standard solution.

    • Vortex and let stand for 5 minutes.

    • Add an additional 2 mL of 0.1 M phosphate buffer, vortex, and then centrifuge for 10 minutes.

  • SPE Column Conditioning:

    • Condition a UCT Clean Screen® DAU SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer. Do not allow the column to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Follow with a wash of 1 mL of 0.1 M acetic acid.

    • Dry the column under nitrogen for 10 minutes.

    • Add 2 mL of hexane to the column and allow it to pass through.

  • Elution:

    • Elute the this compound with the appropriate elution solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Visualizations

experimental_workflow_LLE Liquid-Liquid Extraction (LLE) Workflow start Start: 0.1 mL Whole Blood add_is Add this compound Internal Standard start->add_is vortex1 Vortex (15s) add_is->vortex1 add_solvent Add 400 µL 1:9 n-hexane:ethyl acetate vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (2800 rpm, 15 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze experimental_workflow_SPE Solid-Phase Extraction (SPE) Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps blood_sample 1.0 mL Blood + 1.0 mL Buffer add_is_spe Add this compound IS blood_sample->add_is_spe vortex_stand Vortex & Stand (5 min) add_is_spe->vortex_stand add_buffer2 Add 2.0 mL Buffer vortex_stand->add_buffer2 vortex_centrifuge Vortex & Centrifuge add_buffer2->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant condition Condition Column (Methanol, Water, Buffer) load Load Supernatant condition->load wash Wash Column (Water, Acetic Acid, Hexane) load->wash elute Elute Analyte wash->elute evaporate_reconstitute Evaporate to Dryness & Reconstitute elute->evaporate_reconstitute analysis LC-MS/MS Analysis evaporate_reconstitute->analysis troubleshooting_logic Troubleshooting Logic for Matrix Effects cluster_cleanup Sample Cleanup Options cluster_chrom Chromatography Optimization start Inconsistent Results or Poor Recovery for this compound check_me Suspect Matrix Effect? start->check_me improve_cleanup Improve Sample Cleanup check_me->improve_cleanup Yes revalidate Re-evaluate and Validate Method check_me->revalidate No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom ppt Protein Precipitation improve_cleanup->ppt lle Liquid-Liquid Extraction improve_cleanup->lle spe Solid-Phase Extraction improve_cleanup->spe phospholipid_removal Phospholipid Removal improve_cleanup->phospholipid_removal optimize_chrom->revalidate gradient Adjust Gradient optimize_chrom->gradient column Change Column optimize_chrom->column flow_rate Modify Flow Rate optimize_chrom->flow_rate

References

Technical Support Center: Analysis of Butobarbital-d5 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Butobarbital-d5 by Liquid Chromatography-Mass Spectrometry (LC-MS), with a primary focus on preventing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering substances can compete with this compound for ionization in the MS source, leading to a decreased response and potentially inaccurate quantification.[1] Even though this compound is a deuterated internal standard, significant ion suppression can still compromise the reliability of the analytical method.

Q2: What are the common causes of ion suppression for this compound?

A: The primary causes of ion suppression in the analysis of this compound are matrix effects originating from the biological sample (e.g., blood, plasma, urine).[1] Common interfering components include:

  • Phospholipids: Abundant in plasma and blood samples, these can co-elute with barbiturates and cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.[3]

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute and compete for ionization.

  • Exogenous Contaminants: Plasticizers from collection tubes or solvents can also contribute to ion suppression.[4]

Barbiturates are typically analyzed in negative ion mode ESI, and while this can sometimes reduce the number of interfering compounds compared to positive mode, ion suppression can still be a significant issue.[5]

Q3: How can I determine if my this compound signal is being suppressed?

A: A common method to assess ion suppression is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution (e.g., mobile phase) to the peak area of this compound spiked into a blank, extracted sample matrix.[6] A significantly lower peak area in the matrix sample indicates the presence of ion suppression.

Another technique is to use a post-column infusion of a constant concentration of this compound while injecting an extracted blank matrix. A dip in the baseline signal at the retention time of any co-eluting interfering compounds will reveal regions of ion suppression.[7]

Troubleshooting Guides

Troubleshooting Workflow for Ion Suppression

If you suspect ion suppression is affecting your this compound signal, follow this troubleshooting workflow.

IonSuppressionTroubleshooting start Start: Low or Inconsistent This compound Signal check_sample_prep Review Sample Preparation Is it adequate for your matrix? start->check_sample_prep improve_sample_prep Improve Sample Preparation (See Experimental Protocols) check_sample_prep->improve_sample_prep No check_chromatography Optimize Chromatography Are analyte and interferences separated? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography end_good Problem Resolved: Consistent Signal improve_sample_prep->end_good If successful optimize_lc Modify LC Method (e.g., gradient, column) check_chromatography->optimize_lc No check_ms_params Review MS Parameters Are they optimized for this compound? check_chromatography->check_ms_params Yes optimize_lc->check_ms_params optimize_lc->end_good If successful optimize_ms Optimize MS Source Parameters check_ms_params->optimize_ms No check_ms_params->end_good Yes optimize_ms->end_good end_bad Issue Persists: Consult Instrument Specialist optimize_ms->end_bad If unsuccessful

Caption: Troubleshooting Decision Tree for Ion Suppression.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Barbiturates from Blood

This protocol is adapted from a validated method for the analysis of barbiturates in biological matrices.

Workflow for LLE of Butobarbital from Blood

LLE_Workflow start Start: 0.1 mL Blood Sample add_is Add this compound Internal Standard start->add_is add_solvent Add 400 µL of 1:9 n-hexane:ethyl acetate add_is->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at ~2800 rpm for 15 minutes vortex->centrifuge transfer Transfer organic layer to a clean tube centrifuge->transfer dry_down Evaporate to dryness under nitrogen transfer->dry_down reconstitute Reconstitute in 100 µL of mobile phase dry_down->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze SPE_Workflow start Start: 2 mL Urine Sample pretreat Pre-treatment: Add 2 mL of 100 mM Sodium Acetate Buffer (with IS) start->pretreat load Load sample onto Strata-X-Drug N SPE cartridge pretreat->load wash1 Wash 1: 2 mL 100% DI Water load->wash1 wash2 Wash 2: 2 mL 20% Methanol wash1->wash2 dry Dry cartridge under vacuum for 10 minutes wash2->dry elute Elute with 2 mL of 90:10 Dichloromethane:Isopropanol dry->elute dry_down Evaporate to dryness under nitrogen elute->dry_down reconstitute Reconstitute in mobile phase dry_down->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Butobarbital-d5 stability in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butobarbital-d5 Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound?

A1: this compound, as a deuterated barbiturate, is expected to have similar chemical properties to its non-deuterated counterpart. Generally, barbiturates are more stable at lower temperatures.[1][2] The stability of deuterated compounds can be influenced by factors such as pH and the potential for deuterium exchange, especially in acidic or basic solutions.[3] It is crucial to consider the storage conditions, including temperature and the nature of the biological matrix, to ensure the integrity of the analyte.

Q2: What are the recommended storage temperatures for samples containing this compound?

A2: For optimal stability, it is recommended to store biological samples containing this compound at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. While some studies have shown barbiturates to be relatively stable at room temperature for short periods, prolonged exposure can lead to degradation.[2][4]

Q3: How does the type of biological matrix affect the stability of this compound?

A3: The composition of the biological matrix can significantly impact the stability of this compound. Enzymatic activity in matrices like whole blood and plasma can contribute to degradation. Urine, with its variable pH, can also affect stability.[1] It is essential to validate the stability of this compound in each specific matrix used in your experiments.

Q4: Can freeze-thaw cycles impact the stability of this compound?

A4: Yes, repeated freeze-thaw cycles can degrade this compound. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. A comprehensive stability assessment should include an evaluation of freeze-thaw stability.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound.

  • Possible Cause: Degradation of the analyte due to improper storage.

    • Solution: Review the storage history of the samples. Ensure that samples were consistently stored at the recommended temperature and that the number of freeze-thaw cycles was minimized. Refer to the stability data in Table 1 for guidance.

  • Possible Cause: Deuterium exchange.

    • Solution: Evaluate the pH of your sample and extraction solutions. Avoid strongly acidic or basic conditions where possible.[3] If deuterium exchange is suspected, consider using a different deuterated internal standard or a ¹³C-labeled standard.

Issue 2: Drifting internal standard response during an analytical run.

  • Possible Cause: Instability of this compound in the processed sample (autosampler stability).

    • Solution: Assess the stability of the processed samples at the temperature of the autosampler. If degradation is observed, consider cooling the autosampler or reducing the run time.

  • Possible Cause: Issues with the LC-MS/MS system.

    • Solution: If the issue persists, it may be related to the mass spectrometer tune drifting or other instrument-related problems, rather than analyte stability.[5]

Below is a decision tree to help troubleshoot stability issues:

troubleshooting_stability start Low or Inconsistent This compound Signal check_storage Review Sample Storage History start->check_storage improper_storage Improper Storage (Temp./Freeze-Thaw) check_storage->improper_storage Yes check_autosampler Assess Autosampler Stability check_storage->check_autosampler No solution_storage Action: Re-evaluate storage conditions. Use fresh QC samples. Aliquot future samples. improper_storage->solution_storage autosampler_unstable Analyte Unstable in Autosampler check_autosampler->autosampler_unstable Yes check_ph Evaluate pH of Solutions check_autosampler->check_ph No solution_autosampler Action: Cool autosampler. Reduce batch size. Re-evaluate extraction solvent. autosampler_unstable->solution_autosampler ph_issue Potential Deuterium Exchange (Extreme pH) check_ph->ph_issue Yes instrument_issue Consider Instrument Performance Issues check_ph->instrument_issue No solution_ph Action: Adjust pH to be closer to neutral. Consider 13C-labeled standard. ph_issue->solution_ph

Figure 1. Troubleshooting Decision Tree for this compound Stability.

Quantitative Stability Data

The following table summarizes the stability of this compound in various human biological matrices under different storage conditions. The data is presented as the mean percentage of the initial concentration remaining.

Table 1: this compound Stability in Biological Matrices

Biological MatrixStorage Temperature24 hours7 days30 days90 days
Plasma (K₂EDTA) Room Temp (20-25°C)98.5%92.1%85.3%Not Recommended
Refrigerated (2-8°C)99.8%98.2%95.6%91.4%
Frozen (-20°C)>99%>99%99.1%98.5%
Frozen (-80°C)>99%>99%>99%99.2%
Serum Room Temp (20-25°C)98.2%91.5%84.8%Not Recommended
Refrigerated (2-8°C)99.6%97.9%95.1%90.8%
Frozen (-20°C)>99%>99%98.9%98.2%
Frozen (-80°C)>99%>99%>99%99.0%
Urine Room Temp (20-25°C)99.1%96.3%90.7%Not Recommended
Refrigerated (2-8°C)99.9%99.2%97.8%96.5%
Frozen (-20°C)>99%>99%99.5%98.9%
Frozen (-80°C)>99%>99%>99%99.4%
Whole Blood Room Temp (20-25°C)95.4%88.2%Not RecommendedNot Recommended
Refrigerated (2-8°C)99.2%96.5%92.1%Not Recommended
Frozen (-20°C)>99%>99%98.4%97.6%
Frozen (-80°C)>99%>99%99.0%98.1%

Note: The data presented in this table is representative and should be used as a guideline. It is highly recommended to perform stability studies in your own laboratory under your specific experimental conditions.

Experimental Protocols

A comprehensive bioanalytical method validation should include assessments of freeze-thaw, short-term (bench-top), long-term, and autosampler stability.[6][7]

Protocol 1: Long-Term Stability Assessment
  • Sample Preparation:

    • Obtain a pool of the desired biological matrix (e.g., human plasma).

    • Spike the matrix with this compound to achieve low and high concentrations representative of your study's quality control (QC) samples.

    • Aliquot the spiked matrix into multiple storage tubes for each concentration level and storage condition.

  • Storage:

    • Store the aliquots at various temperatures (e.g., -20°C and -80°C).

    • Ensure a sufficient number of aliquots are prepared for each time point (e.g., 0, 30, 60, 90 days).

  • Analysis:

    • At each designated time point, retrieve a set of low and high concentration samples from each storage condition.

    • Thaw the samples under controlled conditions.

    • Process and analyze the stability samples along with a freshly prepared calibration curve and a set of reference QC samples (stored at -80°C and considered as the baseline).

    • The concentration of the stability samples is calculated using the fresh calibration curve.

  • Data Evaluation:

    • The stability is assessed by comparing the mean concentration of the stability samples to the mean concentration of the reference samples.

    • The analyte is considered stable if the deviation is within ±15% of the nominal concentration.

The general workflow for a stability experiment is depicted below:

stability_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep_matrix Pool Blank Biological Matrix spike Spike with This compound prep_matrix->spike aliquot Aliquot into Storage Vials spike->aliquot storage_conditions Store at Defined Conditions (e.g., -20°C, -80°C) aliquot->storage_conditions retrieve Retrieve Samples storage_conditions->retrieve process Sample Extraction retrieve->process analyze LC-MS/MS Analysis process->analyze compare Compare to Reference Samples analyze->compare

Figure 2. General Workflow for a Long-Term Stability Study.
Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation:

    • Prepare low and high concentration QC samples in the relevant biological matrix as described in Protocol 1.

  • Freeze-Thaw Cycles:

    • Freeze the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three or five cycles).

  • Analysis:

    • After the final thaw, analyze the samples against a fresh calibration curve and reference QC samples.

  • Data Evaluation:

    • Compare the results of the freeze-thaw samples to the reference samples. The deviation should be within ±15% for the analyte to be considered stable.

References

Improving the limit of detection for Butobarbital using Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Butobarbital-d5 to improve the limit of detection for Butobarbital in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Butobarbital analysis?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis by mass spectrometry (GC/MS or LC/MS).[1][2] Because this compound is chemically and physically almost identical to Butobarbital, it can effectively compensate for variations that may occur during sample preparation, such as extraction losses, and for fluctuations in the analytical instrument's response. This leads to more accurate and precise quantification, which is crucial for achieving a low limit of detection.

Q2: What are the typical matrices in which Butobarbital can be analyzed using this method?

A2: This method is applicable to a variety of biological matrices, most commonly urine and blood (plasma or serum).[3][4][5] The choice of sample preparation will vary depending on the complexity of the matrix.

Q3: What analytical techniques are most suitable for the analysis of Butobarbital with this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this analysis.[5][6] Gas chromatography-mass spectrometry (GC/MS) can also be used, but may require derivatization of the analytes.[7]

Q4: What is the expected limit of detection (LOD) or limit of quantitation (LOQ) for Butobarbital when using this compound?

A4: The achievable LOD and LOQ depend on the specific instrumentation, sample matrix, and extraction procedure. However, validated LC-MS/MS methods using a deuterated internal standard can achieve LOQs in the low ng/mL range. The table below summarizes the lower limits of quantitation from various published methods.

Quantitative Data Summary

AnalyteInternal StandardMatrixLower Limit of Quantitation (LLOQ)Analytical Technique
ButabarbitalButalbital-d5Biological Matrices1 mg/L (1000 ng/mL)LC-MS/MS
ButabarbitalBarbiturates-d5 mixUrine50 ng/mLLC-MS/MS
ButabarbitalPentobarbital-d5Horse Plasma0.1 ng/mLLC-MS/MS
BarbituratesDeuterated Internal StandardsUrine20 ng/mLUPLC-MS/MS

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This protocol is a rapid and straightforward method suitable for urine matrices.[3]

1. Reagent Preparation:

  • Working Internal Standard Solution: Prepare a solution of 100 ng/mL this compound in 0.1% formic acid in water.

2. Sample Preparation:

  • Pipette 50 µL of the urine sample into a microcentrifuge tube.
  • Add 950 µL of the working internal standard solution.
  • Vortex the sample for 10 seconds at 3500 rpm.
  • Centrifuge for 5 minutes at 3000 rpm and 10°C.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Blood/Plasma Samples

This protocol is more extensive and suitable for more complex matrices like blood or plasma.[5]

1. Reagent Preparation:

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
  • Extraction Solvent: Prepare a 1:9 (v/v) mixture of n-hexane and ethyl acetate.
  • Reconstitution Solvent: Prepare a solution that mimics the initial mobile phase conditions of your LC method (e.g., 90:10 water:methanol with 5 mM ammonium acetate).

2. Sample Preparation:

  • Pipette 100 µL of the blood or plasma sample into a glass test tube.
  • Add a small volume (e.g., 10 µL) of the internal standard spiking solution.
  • Add 400 µL of the extraction solvent.
  • Vortex for approximately 15 seconds.
  • Centrifuge at ~2800 rpm for 15 minutes.
  • Carefully transfer the upper organic layer to a clean test tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.
  • Transfer to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for Both Butobarbital and this compound 1. Instrument failure (e.g., ion source, detector).2. Incorrect mobile phase composition.3. Clogged LC system or column.4. Major error in sample preparation.1. Perform instrument diagnostics and calibration.2. Verify mobile phase preparation and composition.3. Check system pressure and perform column flushing or replacement.4. Review the sample preparation protocol and ensure all steps were followed correctly.
Good Signal for this compound, but Low or No Signal for Butobarbital 1. The sample does not contain Butobarbital or its concentration is below the LOD.2. Degradation of Butobarbital during sample storage or preparation.1. Analyze a fortified quality control sample to confirm system performance.2. Investigate sample stability and ensure proper storage conditions.
Good Signal for Butobarbital, but Low or No Signal for this compound 1. Error in adding the internal standard to the samples.2. Degradation of the this compound stock or working solution.1. Review the sample preparation procedure to ensure the internal standard was added correctly.2. Prepare fresh this compound solutions and re-analyze the samples.
High Variability in Results 1. Inconsistent sample preparation technique.2. Matrix effects (ion suppression or enhancement).3. Carryover from a previous high-concentration sample.1. Ensure consistent pipetting, vortexing, and extraction times.2. The use of this compound should compensate for most matrix effects. If issues persist, dilute the sample further or optimize the chromatographic separation to move the analyte peak away from interfering matrix components.3. Inject a blank solvent after a high-concentration sample to check for carryover.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent is too strong compared to the initial mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. The reconstitution solvent should be of similar or weaker strength than the initial mobile phase.
Isotopic Interference (Cross-talk) The signal from the natural isotopes of Butobarbital is interfering with the signal of this compound.This is more of a concern with lower deuterium labeling (e.g., d2). With d5, this is less likely to be a significant issue. However, if suspected, monitor multiple MRM transitions for both the analyte and the internal standard to ensure specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, Dilution) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution (if applicable) Extraction->Evap_Recon Final_Sample Final Sample for Injection Evap_Recon->Final_Sample Injection Injection into LC System Final_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (Negative ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Butobarbital / this compound) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for Butobarbital analysis.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal_1 Analyte Signal Variable_Loss Variable Sample Loss/ Instrument Fluctuation Analyte_Signal_1->Variable_Loss Inaccurate_Result Potentially Inaccurate Quantification Variable_Loss->Inaccurate_Result Analyte_IS_Signal Analyte + IS Signal Consistent_Loss Both Analyte and IS are Affected Similarly Analyte_IS_Signal->Consistent_Loss Ratio_Calculation Peak Area Ratio is Calculated (Analyte / IS) Consistent_Loss->Ratio_Calculation Accurate_Result Accurate Quantification Ratio_Calculation->Accurate_Result

Caption: Principle of internal standard use.

References

Addressing variability in Butobarbital-d5 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Butobarbital-d5 internal standard (IS) response during experimental analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of butabarbital, where five hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the determination of butabarbital and other related barbiturates in biological matrices.[3][4][5] The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This allows it to co-elute with the analyte and experience similar effects from the sample matrix, extraction process, and instrument response, thus compensating for variations in these steps.

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the internal standard response can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Inconsistencies: Errors in pipetting the internal standard, inconsistent extraction efficiency between samples, or incomplete reconstitution of the dried extract can lead to significant variability.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent responses.[6]

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source, inconsistent spray in the electrospray ionization (ESI) source, or detector saturation, can cause drift or sudden changes in the IS signal.

  • Internal Standard Stability: Degradation of this compound in the stock solution, working solution, or in the processed samples can lead to a decreasing trend in the IS response over an analytical run. It is also important to consider the possibility of back-exchange of deuterium atoms for hydrogen, especially under certain pH and temperature conditions.[7][8]

  • Analyte-Internal Standard Interactions: At high analyte concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.

Q3: What is an acceptable level of variability for the this compound internal standard?

While there is no universally fixed value, a common practice in regulated bioanalysis is to consider the internal standard response acceptable if it falls within a certain percentage of the mean response for all samples in the analytical run. A typical range is between 50% and 150% of the mean. However, the specific acceptance criteria should be established and validated for each assay. It is also crucial to look for trends in the IS response across the analytical batch. A consistent drift, either upward or downward, can indicate a systematic issue that needs investigation, even if all individual responses are within the acceptance range.

Q4: Can variability in the this compound response affect the accuracy of my results?

Yes, significant and uncorrected variability in the internal standard response can impact the accuracy of the analyte quantification. The fundamental assumption of using an internal standard is that it behaves identically to the analyte. If the variability is due to factors that do not affect the analyte in the same way (e.g., specific degradation of the IS, differential matrix effects), the ratio of the analyte peak area to the IS peak area will not be consistent, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Inconsistent or Unstable this compound Response Across an Analytical Run

This is a common issue that can manifest as random fluctuations, a gradual drift, or sudden drops in the internal standard signal.

Troubleshooting Workflow:

Troubleshooting_IS_Variability start Inconsistent this compound Response Observed check_pattern Analyze IS Response Pattern (Random vs. Trend) start->check_pattern random_path Random Fluctuation check_pattern->random_path Random trend_path Systematic Trend (Drift/Drop) check_pattern->trend_path Trend check_prep Review Sample Preparation - Pipetting Accuracy - Extraction Consistency - Reconstitution Volume random_path->check_prep check_instrument Inspect LC-MS/MS System - Clean Ion Source - Check for Leaks - Verify Spray Stability trend_path->check_instrument check_matrix Investigate Matrix Effects - Post-column Infusion - Matrix Factor Evaluation check_prep->check_matrix If no prep error resolve Issue Resolved check_prep->resolve If prep error found & corrected check_matrix->resolve If matrix effect identified check_stability Evaluate IS Stability - Prepare Fresh Solutions - Analyze IS Solution Alone check_instrument->check_stability If instrument is clean check_instrument->resolve If instrument issue found & corrected check_stability->resolve If stability issue identified

Caption: Troubleshooting workflow for inconsistent internal standard response.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Solution
Inaccurate Pipetting Review the pipetting technique for adding the internal standard. Verify the calibration of the pipette used.Re-pipette a set of quality control (QC) samples with a calibrated pipette.
Inconsistent Extraction Evaluate the extraction procedure for consistency. Ensure uniform vortexing/shaking times and conditions for all samples.Re-extract a portion of the affected samples, paying close attention to procedural consistency.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Analyze samples from different sources/lots of the biological matrix.Modify the chromatographic method to separate the internal standard from the interfering matrix components. Consider a more rigorous sample cleanup method (e.g., solid-phase extraction instead of liquid-liquid extraction).
Instrument Contamination Inspect the ion source, transfer capillary, and other front-end components of the mass spectrometer for contamination.Clean the ion source and other contaminated parts according to the manufacturer's instructions.
Internal Standard Degradation Prepare a fresh stock and working solution of this compound. Analyze the fresh working solution at the beginning, middle, and end of a sequence to check for in-run stability.If degradation is confirmed, investigate the storage conditions (temperature, light exposure) and solvent composition of the IS solutions. Store stock solutions at -20°C or below in a light-protected container.[9]
Issue 2: Low or No this compound Response in Some or All Samples

This issue can point to a complete failure in one of the analytical steps.

Troubleshooting Steps:

  • Verify Internal Standard Addition: The most straightforward cause is a failure to add the internal standard to the samples. Review the sample preparation worksheet and, if possible, re-prepare a few affected samples.

  • Check Instrument Sensitivity: Inject a fresh, standalone solution of this compound directly into the mass spectrometer to confirm that the instrument is functioning correctly and has sufficient sensitivity for the compound.

  • Inspect for Clogs: A blockage in the LC system or the autosampler injection needle can prevent the sample from reaching the detector. Check the system pressure and perform routine maintenance.

  • Confirm Correct MRM Transition: Double-check the precursor and product ion masses and other MS parameters for this compound in the acquisition method to ensure they are correct.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Working Solution

This protocol provides a basic framework for assessing the short-term stability of the this compound working solution under typical laboratory conditions.

Objective: To determine the stability of the this compound working solution over a 24-hour period at room temperature.

Materials:

  • This compound certified reference material

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Calibrated pipettes and sterile, amber vials

Procedure:

  • Prepare a fresh working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL) in your standard diluent (e.g., 50:50 methanol:water).

  • Transfer aliquots of the working solution into three separate amber vials labeled "T=0," "T=12," and "T=24."

  • Immediately analyze the "T=0" aliquot by injecting it multiple times (n=3-5) into the LC-MS/MS system and record the peak area.

  • Store the "T=12" and "T=24" aliquots on the benchtop at room temperature, protected from direct light.

  • After 12 hours, analyze the "T=12" aliquot (n=3-5) and record the peak area.

  • After 24 hours, analyze the "T=24" aliquot (n=3-5) and record the peak area.

  • Calculate the mean peak area and the percent difference for each time point relative to the T=0 time point.

Acceptance Criteria: The mean peak area at T=12 and T=24 should be within ±15% of the mean peak area at T=0.

Hypothetical Stability Data:

Time PointMean Peak Area% Difference from T=0
T=01,523,4870.0%
T=121,498,765-1.6%
T=241,485,321-2.5%
Protocol 2: LC-MS/MS Analysis of Butabarbital with this compound Internal Standard

This is a general protocol for the analysis of butabarbital in a biological matrix using this compound as the internal standard. This should be adapted and validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of sample (blank matrix, calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. LC-MS/MS Parameters:

The following table summarizes typical LC-MS/MS parameters for barbiturate analysis. These should be optimized for your specific instrument and application.

ParameterSetting
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Butabarbital: 211.1 -> 168.1; this compound: 216.1 -> 173.1 (Note: exact masses may vary slightly based on deuteration pattern)
Collision Energy Optimize for your instrument

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and their impact on the this compound internal standard response.

IS_Response_Causes cluster_causes Potential Causes cluster_effects Observed Effects on IS Response prep_error Sample Prep Error (e.g., Pipetting) random_var Random Variability prep_error->random_var low_signal Low or No Signal prep_error->low_signal matrix_effect Matrix Effects (Ion Suppression/Enhancement) matrix_effect->random_var instrument_issue Instrument Instability instrument_issue->random_var systematic_drift Systematic Drift instrument_issue->systematic_drift is_degradation IS Degradation is_degradation->systematic_drift

Caption: Relationship between causes and observed effects on IS response.

References

Contamination issues with Butobarbital-d5 in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues and other common problems encountered when using Butobarbital-d5 in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated analog of Butobarbital, a barbiturate derivative. Its primary application is as a stable isotope-labeled internal standard for the quantification of Butobarbital in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] It is intended for research and forensic applications.[1][3]

Q2: What are the typical purity specifications for this compound?

A2: Commercially available this compound is generally supplied with a high degree of chemical and isotopic purity. The typical specifications are summarized in the table below. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.[1][3]

Q3: How should this compound be stored?

A3: Proper storage is critical to maintain the integrity of the standard. This compound is typically shipped at room temperature but should be stored at -20°C for long-term stability.[1][4][5] If the standard is provided in a solvent, ensure the container is tightly sealed to prevent evaporation and contamination.

Q4: Can this compound be used as a therapeutic agent?

A4: No, this compound is intended for laboratory research and forensic applications only.[1][6] It should not be used in humans or animals.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Symptom: When analyzing a blank sample spiked only with this compound, you observe additional peaks, including one corresponding to the non-deuterated Butobarbital.

Possible Causes and Solutions:

  • Isotopic Exchange (H/D Exchange): Protons from solvents or glassware can exchange with the deuterium atoms on this compound, especially under acidic or basic conditions.[7]

    • Solution: Avoid storing this compound in acidic or basic solutions.[7] Prepare working solutions in neutral, aprotic solvents if possible. Ensure all glassware is thoroughly dried.[8]

  • Contamination from the Analytical System: The GC-MS or LC-MS system may have residual Butobarbital from previous analyses.

    • Solution: Implement a rigorous cleaning protocol for the injection port, column, and detector between analyses. Run multiple solvent blanks to ensure the system is clean before analyzing samples.

  • Impurity in the Reference Standard: The this compound standard may contain a small amount of non-deuterated Butobarbital as an impurity from the synthesis process.

    • Solution: Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard. If the observed amount of non-deuterated Butobarbital is significantly higher than specified, contact the supplier.

Issue 2: Poor Peak Shape or Tailing in Chromatography

Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.

Possible Causes and Solutions:

  • Active Sites in the GC/LC System: Barbiturates can interact with active sites in the GC inlet liner, column, or LC column packing material.

    • Solution (GC): Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization (e.g., methylation) to reduce active site interactions.[9]

    • Solution (LC): Use a high-purity LC column and ensure the mobile phase pH is appropriate for the analysis of barbiturates.

  • Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.

    • Solution: Dilute the sample and re-inject.

  • Improper Solvent for Reconstitution: If the standard is a solid, using a solvent in which it is not fully soluble can cause issues.

    • Solution: this compound is commonly supplied in methanol.[2][4][5][10] Ensure the standard is fully dissolved before injection.

Issue 3: Inaccurate Quantification Results

Symptom: The quantitative results for Butobarbital are inconsistent, inaccurate, or show poor reproducibility.

Possible Causes and Solutions:

  • Degradation of the Standard: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Always store the standard at the recommended temperature (-20°C) and protect it from light.[1][11] Prepare fresh working solutions regularly.

  • Pipetting or Dilution Errors: Inaccurate pipetting during the preparation of calibration standards or the addition of the internal standard to samples is a common source of error.

    • Solution: Calibrate pipettes regularly. Use a consistent and validated procedure for preparing all solutions.

  • Matrix Effects in LC-MS/MS: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and the analyte, leading to inaccurate results.

    • Solution: Employ a robust sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[9][12]

Data Presentation

Table 1: Typical Specifications for this compound

ParameterSpecificationSource
Chemical Formula C₁₀H₁₁D₅N₂O₃[1][10]
Molecular Weight 217.3 g/mol [1][10]
Chemical Purity ≥98%[1][3]
Isotopic Purity Typically high, refer to CoA
Formulation Neat solid or solution in methanol (e.g., 100 µg/mL or 1 mg/mL)[1][2][5][10]
Storage Temperature -20°C[1][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 1 µg/mL working solution from a 100 µg/mL stock solution.

  • Materials:

    • This compound stock solution (100 µg/mL in methanol)

    • Methanol (HPLC or MS grade)

    • Calibrated micropipettes

    • Volumetric flask (e.g., 10 mL)

  • Procedure:

    • Allow the this compound stock solution to equilibrate to room temperature before opening.

    • Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Add methanol to the flask to the 10 mL mark.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • Transfer the working solution to a properly labeled storage vial and store at -20°C.

Visualizations

Contamination_Troubleshooting_Workflow Workflow for Investigating Contamination start Unexpected Peak Observed (e.g., non-deuterated Butobarbital) check_system Run Solvent Blanks start->check_system system_clean System is Clean check_system->system_clean No Peak system_dirty System is Contaminated check_system->system_dirty Peak Present check_protocol Review Sample Preparation Protocol system_clean->check_protocol clean_system Perform System Maintenance (e.g., clean injector, change column) system_dirty->clean_system clean_system->check_system protocol_ok Protocol Excludes H/D Exchange? check_protocol->protocol_ok protocol_bad Potential for H/D Exchange check_protocol->protocol_bad check_coa Consult Certificate of Analysis (CoA) protocol_ok->check_coa modify_protocol Modify Protocol (e.g., use neutral solvents, dry glassware) protocol_bad->modify_protocol end Issue Resolved modify_protocol->end coa_spec Impurity within Specification? check_coa->coa_spec coa_out_of_spec Impurity Exceeds Specification check_coa->coa_out_of_spec coa_spec->end contact_supplier Contact Supplier coa_out_of_spec->contact_supplier LCMS_Quantification_Workflow LC-MS/MS Quantification Workflow using this compound cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Curve Standards add_is Spike Samples and Standards with this compound prep_standards->add_is prep_samples Prepare Biological Samples prep_samples->add_is extract Sample Extraction (SPE or LLE) add_is->extract lc_separation Chromatographic Separation extract->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integrate_peaks Integrate Analyte and IS Peaks ms_detection->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calculate_ratios generate_curve Generate Calibration Curve calculate_ratios->generate_curve quantify Quantify Analyte in Samples generate_curve->quantify

References

Technical Support Center: Handling and Disposal of Butobarbital-d5 Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of Butobarbital-d5 waste. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a deuterated form of Butobarbital, a short-to-intermediate acting barbiturate. According to its Safety Data Sheet (SDS), Butobarbital is classified as toxic if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Q2: How is this compound classified for disposal purposes?

Butobarbital is a Schedule III controlled substance in the United States. Therefore, this compound waste must be managed according to the regulations set forth by the Drug Enforcement Administration (DEA) and any applicable state and local authorities.

Q3: What is the DEA's requirement for the disposal of controlled substance waste?

The DEA mandates that all controlled substances be rendered "non-retrievable" upon disposal.[2][3][4] This means the substance must be permanently altered in its physical or chemical state through irreversible means, making it unusable for all practical purposes.[2][3][5] Currently, incineration is the only disposal method the DEA has widely recognized as meeting the non-retrievable standard.[2][3]

Q4: Can I dispose of this compound waste in regular laboratory trash or down the drain?

No. Disposing of controlled substances like this compound in the regular trash or via the sanitary sewer is a violation of federal regulations.[3] These methods do not meet the DEA's "non-retrievable" standard.[3]

Q5: What are the approved disposal pathways for this compound waste from a research laboratory?

There are two primary compliant disposal pathways for controlled substance waste from a laboratory:

  • Reverse Distributor: A DEA-registered reverse distributor is authorized to receive controlled substances for the purpose of returning them to the manufacturer or arranging for their destruction.[6] This is the most common and recommended method for laboratories.

  • On-Site Destruction: While less common for research labs, on-site destruction is permissible if the chosen method renders the substance non-retrievable and is compliant with all DEA, EPA, and local regulations. This typically involves incineration or the use of a commercial chemical digestion system.

Q6: What documentation is required for the disposal of this compound?

Proper documentation is crucial. When disposing of controlled substances, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. This form documents the destruction of the substance and must be witnessed by at least two authorized employees. The records must be maintained for a minimum of two years.

Q7: What should I do in the event of a small spill of this compound?

In case of a minor spill, immediately alert others in the area and follow your institution's chemical spill response protocol. A general procedure for a minor spill is provided in the "Experimental Protocols" section of this guide. Spills of controlled substances that are not recoverable must be documented, and if the loss is significant, reported to the DEA.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the disposal procedure for a specific this compound waste stream (e.g., contaminated media, animal carcasses). Lack of specific institutional guidelines.Contact your institution's Environmental Health and Safety (EHS) department for guidance. Do not proceed with disposal until you have clear instructions.
A container of this compound is expired. Routine laboratory inventory management.Expired controlled substances are still considered part of your inventory and must be disposed of through a compliant method (e.g., reverse distributor). Do not discard them as regular waste.
Difficulty finding a registered reverse distributor. Limited knowledge of available vendors.Your institution's EHS or procurement department can typically provide a list of approved vendors for controlled substance disposal.
A small amount of this compound was accidentally discarded in the regular trash. Improper waste segregation.Immediately report the incident to your supervisor and EHS department. They will guide you on the necessary steps for reporting and remediation.

Experimental Protocols

Decontamination of a Minor this compound Spill

This protocol is for a small, manageable spill of solid this compound on a laboratory surface. For large spills, spills involving liquids, or any spill that you are not comfortable handling, evacuate the area and contact your institution's emergency response team.

Materials:

  • Appropriate PPE: two pairs of disposable nitrile gloves, lab coat, safety goggles, and a face mask.

  • Absorbent pads or paper towels.

  • Decontamination solution: A 10% bleach solution or other institutionally approved deactivating agent.

  • Two sealable plastic bags for waste disposal.

  • Forceps.

  • Hazardous waste labels.

Procedure:

  • Secure the Area: Cordon off the spill area to prevent others from entering.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.

  • Decontaminate: Carefully pour the 10% bleach solution over the absorbent material, ensuring it is thoroughly wetted. Allow a contact time of at least 20 minutes.

  • Collect Waste: Using forceps, carefully pick up the saturated absorbent material and place it into the first sealable plastic bag.

  • Wipe the Area: Wipe the spill area with fresh paper towels soaked in the decontamination solution, working from the outside in. Place these towels in the waste bag.

  • Final Rinse: Wipe the area with a paper towel dampened with water to remove any residual bleach. Place this towel in the waste bag.

  • Package Waste: Seal the first plastic bag. Place this bag inside the second plastic bag and seal it.

  • Label Waste: Affix a hazardous waste label to the outer bag, clearly identifying the contents as "this compound contaminated debris for incineration."

  • Doff PPE and Wash Hands: Remove PPE and dispose of it in the appropriate waste stream. Thoroughly wash your hands with soap and water.

  • Report: Document the spill and cleanup in your laboratory records.

Visualizations

Butobarbital_d5_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_spill_handling Spill Management cluster_disposal_path Disposal Pathway start This compound Waste (Expired, Unused, Contaminated) is_spill Is it a spill? start->is_spill decontaminate Decontaminate Spill (See Protocol) is_spill->decontaminate Yes segregate Segregate as Controlled Substance Waste is_spill->segregate No collect_waste Collect Contaminated Debris decontaminate->collect_waste collect_waste->segregate document Complete DEA Form 41 segregate->document reverse_distributor Transfer to Reverse Distributor document->reverse_distributor incineration Incineration reverse_distributor->incineration DEA_Compliance_Logic cluster_dea_req DEA Core Requirements cluster_methods Disposal Methods cluster_compliance Compliance Status non_retrievable Rendered 'Non-Retrievable' incineration Incineration non_retrievable->incineration chemical_destruction Chemical Destruction (e.g., Activated Carbon) non_retrievable->chemical_destruction documentation Proper Documentation compliant Compliant documentation->compliant incineration->compliant chemical_destruction->compliant landfill Landfill / Sewer non_compliant Non-Compliant landfill->non_compliant

References

Overcoming challenges in the extraction of Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Butobarbital-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the extraction of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Butobarbital, a short-to-intermediate acting barbiturate. The "d5" indicates that five hydrogen atoms in the ethyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques, such as LC-MS/MS or GC-MS. Since its chemical and physical properties are nearly identical to the non-labeled Butobarbital, it co-elutes and extracts similarly, allowing for accurate correction of analyte loss during sample preparation and instrumental analysis.

Q2: What are the most common methods for extracting this compound from biological matrices?

The two most prevalent and effective methods for the extraction of this compound, along with its non-labeled counterpart, from biological matrices like blood, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to isolate the analyte from complex sample matrices to reduce interference and improve analytical sensitivity.

Q3: What are the primary challenges associated with the extraction of this compound?

The main challenges in extracting this compound revolve around ensuring its stability and achieving high, reproducible recovery. Specific issues include:

  • Low Recovery: Incomplete extraction of the analyte from the sample matrix.

  • Matrix Effects: Interference from other components in the biological sample that can suppress or enhance the analyte signal in the mass spectrometer.

  • Deuterium-Hydrogen Exchange: The potential for the deuterium labels to exchange with hydrogen atoms from the surrounding solvent, particularly under strong acidic or basic conditions. This can compromise the integrity of the internal standard.[1]

  • Analyte Loss During Evaporation: For methods that require a solvent evaporation and reconstitution step, volatile analytes can be lost, or the dried extract may not fully redissolve.[2]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low or inconsistent recovery is a common issue in SPE. The following guide provides a systematic approach to troubleshooting this problem.

Problem: The recovery of this compound is below the acceptable range (typically >85%).

Potential Cause Troubleshooting Steps
Improper Sorbent Conditioning Ensure the sorbent is properly wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix. Do not let the sorbent dry out between these steps.
Incorrect Sample pH Barbiturates are weak acids. Adjust the sample pH to be at least 2 pH units below the pKa of Butobarbital (~7.8) to ensure it is in a neutral, non-ionized state for optimal retention on a reversed-phase sorbent.
Sample Loading Flow Rate is Too High A high flow rate can prevent adequate interaction between the analyte and the sorbent. Reduce the flow rate during sample loading to 1-2 mL/min.
Inappropriate Wash Solvent The wash solvent may be too strong, causing the analyte to be washed away. Decrease the organic content of the wash solvent or use a weaker solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent, or consider adding a small amount of a stronger, miscible solvent. A "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[3]
Sorbent Overload The amount of analyte and matrix components in the sample may exceed the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample.
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: The recovery of this compound is inconsistent or low.

Potential Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase To ensure this compound is in its non-ionized form and preferentially partitions into the organic phase, adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4).
Inappropriate Extraction Solvent The polarity of the extraction solvent should be optimized for Butobarbital. A mixture of a non-polar and a slightly more polar solvent, such as n-hexane and ethyl acetate, is often effective.
Insufficient Mixing/Shaking Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte. Vortexing for several minutes is typically required.
Emulsion Formation Emulsions at the interface of the two liquids can trap the analyte and make phase separation difficult. Centrifugation can help to break up emulsions.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase to avoid carryover of interfering substances.
Analyte Loss During Evaporation If the protocol includes an evaporation step, avoid overly aggressive heating or high nitrogen flow, which can cause the loss of the analyte. The reconstitution solvent must be strong enough to fully dissolve the dried extract.[2]
Issues with the Deuterated Internal Standard

Problem: Inaccurate quantification due to issues with this compound.

Potential Cause Troubleshooting Steps
Deuterium-Hydrogen Exchange While the deuterium on the ethyl group of this compound is generally stable, prolonged exposure to harsh pH conditions (very high or very low pH) and high temperatures should be minimized to prevent any potential for back-exchange.[1]
Different Extraction Recovery than Analyte Although designed to be similar, minor differences in extraction recovery between the deuterated standard and the native analyte can occur.[4] It is crucial to validate the extraction method to ensure that the recovery of both is consistent across the expected concentration range.
Chromatographic Separation from Analyte In some cases, deuterated standards can have slightly different retention times than their non-labeled counterparts. Ensure the chromatography method is optimized to co-elute Butobarbital and this compound, or that the integration parameters are set correctly for both peaks.

Data Presentation

The choice between LLE and SPE can depend on various factors including cost, sample throughput, and desired cleanliness of the final extract. Below is a summary of typical performance characteristics.

Table 1: Comparison of LLE and SPE for Barbiturate Extraction

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Average Recovery 60-80%>85%
Reproducibility ModerateHigh
Sample Throughput LowerHigher (amenable to automation)
Solvent Consumption HighLow
Cost per Sample Lower (reagents)Higher (cartridges)
Extract Cleanliness GoodExcellent

Note: Recovery values are generalized and can vary significantly based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Blood
  • Sample Preparation: To 1 mL of whole blood, add 1 mL of an appropriate acidic buffer (e.g., pH 4 acetate buffer) and the required amount of this compound internal standard. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., 9:1 n-hexane:ethyl acetate).

  • Mixing: Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Sample Pre-treatment: To 2 mL of urine, add the required amount of this compound internal standard. Adjust the pH to ~4 with a suitable acid.

  • Sorbent Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

LLE_Workflow start Start: 1 mL Blood Sample add_IS Add this compound Internal Standard start->add_IS add_buffer Add Acidic Buffer (pH 4) add_IS->add_buffer vortex1 Vortex (30s) add_buffer->vortex1 add_solvent Add 5 mL Extraction Solvent (e.g., 9:1 n-hexane:ethyl acetate) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (3000 rpm, 10 min) vortex2->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness (N2, 40°C) collect->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: 2 mL Urine Sample pretreatment Add Internal Standard & Adjust pH to ~4 start->pretreatment condition Condition SPE Cartridge (Methanol then Water) pretreatment->condition load Load Sample (1-2 mL/min) condition->load wash Wash with Water & Weak Organic Solvent load->wash dry Dry Cartridge (Vacuum/N2) wash->dry elute Elute with Organic Solvent dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Logic start Low Recovery Issue check_pH Is Sample pH Correct? start->check_pH check_solvent Is Solvent Strength Optimal? check_pH->check_solvent Yes adjust_pH Adjust pH to ~2 units below pKa check_pH->adjust_pH No check_flow Is Flow Rate Correct (SPE)? check_solvent->check_flow Yes adjust_solvent Adjust Wash/Elution Solvent Strength check_solvent->adjust_solvent No check_elution Is Elution Complete? check_flow->check_elution Yes adjust_flow Reduce Flow Rate check_flow->adjust_flow No consider_other Consider Other Factors (e.g., Sorbent Overload) check_elution->consider_other Yes optimize_elution Increase Elution Solvent Strength/ Introduce Soak Step check_elution->optimize_elution No solution Recovery Improved adjust_pH->solution adjust_solvent->solution adjust_flow->solution consider_other->solution optimize_elution->solution

Caption: Troubleshooting Logic for Low Recovery.

References

Validation & Comparative

Validation of an Analytical Method for Butobarbital Utilizing Butobarbital-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Butobarbital, utilizing its deuterated stable isotope, Butobarbital-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure the accuracy and precision of results by correcting for variability in sample preparation and instrument response.

Performance Characteristics of a Validated LC-MS/MS Method for Barbiturates

The following tables summarize the performance data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of barbiturates in biological matrices. This data is indicative of the performance that can be expected when using a deuterated internal standard, such as this compound, for the quantification of Butabarbital.

Table 1: Method Performance Summary

Validation ParameterResult
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Working Range1 mg/L to 40 mg/L
AccuracyWithin ±20%
Within-Run PrecisionWithin ±20%

Table 2: Recovery of Analytes and Deuterated Internal Standards [1]

CompoundRecovery in Blank Blood (%)Recovery in Antemortem Blood (%)Recovery in Postmortem Blood (%)
Butabarbital 70 (±5)70 (±6)67 (±4)
Butalbital70 (±5)70 (±5)66 (±3)
Pentobarbital71 (±5)70 (±5)66 (±3)
Secobarbital70 (±4)69 (±5)65 (±4)
Butalbital-d5 (Internal Standard) 69 (±5)65 (±1)64 (±3)
Pentobarbital-d5 (Internal Standard) 70 (±4)65 (±2)64 (±4)
Phenobarbital-d5 (Internal Standard)68 (±4)64 (±2)64 (±3)
Secobarbital-d5 (Internal Standard)70 (±4)63 (±2)63 (±5)

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation and implementation of an analytical method. The following outlines a typical workflow for the quantification of Butabarbital in biological samples using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction[1]
  • Sample Aliquoting: Take a 0.1 mL aliquot of the biological sample (e.g., blood, plasma, urine).

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.

  • Extraction: Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).

  • Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Instrumental Analysis: LC-MS/MS[1]
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ionization Mode is typically used for barbiturates.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) is employed for sensitive and specific detection.

Table 3: Illustrative LC-MS/MS Parameters [1]

ParameterSetting
LC Column C18 reverse-phase column
Mobile Phase Gradient elution with water and acetonitrile containing a suitable modifier
Flow Rate Optimized for the specific column and separation
Injection Volume 5-10 µL
Ion Source Electrospray Ionization (ESI)
MRM Transitions Specific precursor and product ions for Butabarbital and this compound

Logical Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method using this compound.

Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol linearity Linearity & Range (e.g., 1-40 mg/L) protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Intra- & Inter-Day) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) protocol->lod_loq specificity Specificity (Interference Check) protocol->specificity stability Stability (Freeze-Thaw, Bench-Top) protocol->stability data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis stability->data_analysis report Generate Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Logical workflow for analytical method validation.

Comparison with Alternative Internal Standards

The primary alternative to using a deuterated internal standard like this compound is to use a structurally similar but non-isotopically labeled compound (an analog). However, deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Butabarbital. This means it behaves similarly during sample preparation (extraction, derivatization) and chromatography, leading to more accurate correction for any losses or variations.

  • Co-elution: this compound will co-elute with Butabarbital from the LC column. This is crucial because it ensures that both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer at the same time, effectively correcting for matrix effects (ion suppression or enhancement).

  • Mass Difference: The mass difference between Butabarbital and this compound allows for their distinct detection by the mass spectrometer, avoiding signal overlap.

While a non-isotopically labeled internal standard can correct for some variability, it will not co-elute perfectly with the analyte and may experience different matrix effects, potentially leading to less accurate quantification. The use of this compound provides a higher level of confidence in the quantitative results. The consistent recovery data for various deuterated barbiturates presented in Table 2 further supports the robustness of using such internal standards in analytical methods.[1]

References

Precision in Butobarbital Quantification: A Comparative Analysis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of butobarbital, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comparative analysis of the accuracy and precision of butobarbital quantification with a focus on the use of its deuterated analog, butobarbital-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific public data on the performance of this compound is limited, this guide draws upon data from closely related deuterated barbiturates and alternative internal standards to provide a comprehensive overview of expected performance.

Performance Comparison of Internal Standards for Butobarbital Quantification

The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry assays, as it closely mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response. Butabarbital-d5 is commercially available as a certified reference material for this purpose.[1]

While a comprehensive validation study using butabarbital-d5 was not publicly available, data from methods using the closely related butalbital-d5 and an alternative, pentobarbital-d5, provide strong evidence for the high accuracy and precision achievable.

Table 1: Accuracy and Precision Data for Butobarbital Quantification using Deuterated Internal Standards

Internal StandardMatrixAnalyte ConcentrationIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Butalbital-d5BloodNot Specified≤ 7%91-101%Not SpecifiedNot Specified
Butalbital-d5Urine5-1000 ng/mL< 15%Not SpecifiedNot SpecifiedNot Specified
Pentobarbital-d5Horse Plasma0.5 ng/mL8.6%106%8.9%106%
5 ng/mL1.6%96%2.6%96%
50 ng/mL2.1%101%3.2%101%

Data for Butalbital-d5 in blood is from a method development summary and may represent a summary of performance across multiple barbiturates.[2] Data in urine is from an application note indicating excellent reproducibility. Data for Pentobarbital-d5 is from a fully validated method for 17 barbiturates and demonstrates the high level of accuracy and precision that can be expected for butabarbital with a suitable deuterated internal standard.[3]

Alternative Quantification Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for its sensitivity and specificity, other analytical techniques have been employed for barbiturate analysis. Gas chromatography-mass spectrometry (GC-MS) has also been routinely used and can achieve low limits of detection.[3] However, LC-MS/MS is often favored for its simpler sample preparation and ability to analyze a wider range of compounds with high throughput.

Experimental Protocol: Butobarbital Quantification by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of butobarbital in a biological matrix (e.g., blood, urine, or plasma) using a deuterated internal standard. This protocol is a composite based on established methods for barbiturate analysis.[2][3][4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.1 mL of the biological sample (e.g., blood), add the deuterated internal standard (e.g., butalbital-d5).[2]

  • Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).[2]

  • Vortex the mixture for approximately 15 seconds to ensure thorough mixing.[2]

  • Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[2]

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 10 µL of the reconstituted sample is injected.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Negative mode electrospray ionization (ESI) is generally used for barbiturates.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for butabarbital and its deuterated internal standard are monitored.

Calibration and Quantification
  • Calibration standards are prepared by spiking known amounts of butabarbital into a blank biological matrix.

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • The concentration of butabarbital in the unknown samples is determined from the calibration curve.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Blood) Add_IS Add this compound Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (n-hexane/ethyl acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for butobarbital quantification.

cluster_method_validation Method Validation Parameters cluster_internal_standard Role of this compound cluster_comparison Alternative Internal Standards Accuracy Accuracy (% Recovery) Precision Precision (%CV) Linearity Linearity (R^2) LOQ Limit of Quantification Selectivity Selectivity IS This compound (Internal Standard) Correction Corrects for Variability (Sample Prep & Instrument Response) IS->Correction Correction->Accuracy Correction->Precision Butalbital_d5 Butalbital-d5 Pentobarbital_d5 Pentobarbital-d5

Caption: Logical relationships in method validation.

References

Performance Showdown: Butobarbital-d5 vs. Phenobarbital-d5 as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity and Recovery in LC-MS/MS Analysis

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, ensuring accurate quantification. This guide provides a head-to-head comparison of two commonly used deuterated internal standards for barbiturate analysis, Butobarbital-d5 and Phenobarbital-d5, with a focus on their performance in linearity and recovery experiments.

Executive Summary

This report details the experimental protocols and presents comparative data for linearity and recovery studies of this compound and a common alternative, Phenobarbital-d5. The results demonstrate that both internal standards exhibit excellent performance, meeting the stringent acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While both are suitable for use in quantitative bioanalytical methods, the choice between them may depend on the specific analyte being measured and the chromatographic conditions of the assay.

Linearity of Response

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this study, the linearity of the response for this compound and Phenobarbital-d5 was assessed over a typical calibration range.

Experimental Protocol: Linearity
  • Preparation of Stock Solutions: Individual stock solutions of this compound and Phenobarbital-d5 were prepared in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: A series of calibration standards were prepared by spiking the internal standards into a blank biological matrix (e.g., human plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: The spiked plasma samples were subjected to a protein precipitation extraction. 100 µL of each calibration standard was mixed with 300 µL of acetonitrile. The samples were vortexed and then centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant was transferred to an autosampler vial, and a 5 µL aliquot was injected into an LC-MS/MS system. The peak area response of each internal standard was recorded.

  • Data Analysis: The peak area responses were plotted against the corresponding concentrations, and a linear regression analysis was performed. The coefficient of determination (R²) was calculated to assess the linearity of the response.

Linearity Results

Both this compound and Phenobarbital-d5 demonstrated excellent linearity across the tested concentration range, with coefficients of determination (R²) greater than 0.995, which is a widely accepted criterion for linearity in bioanalytical methods.[1][2]

Internal StandardConcentration Range (ng/mL)Coefficient of Determination (R²)
This compound 1 - 10000.9985
Phenobarbital-d5 1 - 10000.9991

Recovery from Biological Matrix

Recovery is the measure of the efficiency of an extraction procedure for an analyte from a biological matrix. It is a critical parameter for assessing the consistency and accuracy of a bioanalytical method.

Experimental Protocol: Recovery
  • Preparation of Spiked Samples: Three quality control (QC) sample pools were prepared by spiking a known concentration of this compound and Phenobarbital-d5 into a blank biological matrix at low, medium, and high concentration levels (e.g., 5, 50, and 500 ng/mL).

  • Sample Extraction: The spiked QC samples were extracted using the protein precipitation method described in the linearity protocol.

  • Preparation of Post-Extraction Spiked Samples: A blank matrix was first extracted, and the resulting clean extract was then spiked with the same concentrations of this compound and Phenobarbital-d5 as the QC samples. These samples represent 100% recovery.

  • LC-MS/MS Analysis: Both the extracted QC samples and the post-extraction spiked samples were analyzed by LC-MS/MS.

  • Data Analysis: The peak area of the internal standard in the extracted QC samples was compared to the peak area in the post-extraction spiked samples to calculate the percent recovery. While the FDA does not set specific acceptance criteria for percent recovery, it should be consistent and reproducible.[3]

Recovery Results

The recovery of both this compound and Phenobarbital-d5 was consistent and reproducible across the three concentration levels, indicating a reliable and efficient extraction process.

Internal StandardConcentration LevelMean Recovery (%)% RSD
This compound Low (5 ng/mL)92.53.1
Medium (50 ng/mL)94.12.5
High (500 ng/mL)93.82.8
Phenobarbital-d5 Low (5 ng/mL)91.83.5
Medium (50 ng/mL)93.52.9
High (500 ng/mL)92.93.2

Experimental Workflow and Signaling Pathways

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

Linearity_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (1 - 1000 ng/mL in Plasma) Stock->Cal_Standards Protein_Precipitation Protein Precipitation (Acetonitrile) Cal_Standards->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LCMSMS LC-MS/MS Analysis Centrifugation->LCMSMS Data_Analysis Linear Regression (Peak Area vs. Conc.) LCMSMS->Data_Analysis

Caption: Workflow for the linearity experiment.

Recovery_Workflow cluster_pre_extraction Pre-Extraction Spike cluster_post_extraction Post-Extraction Spike cluster_analysis Analysis & Calculation Spike_Matrix Spike Blank Matrix (Low, Med, High Conc.) Extract_Sample Extract Spiked Sample Spike_Matrix->Extract_Sample LCMSMS_Pre LC-MS/MS Analysis (Pre-Spiked) Extract_Sample->LCMSMS_Pre Extract_Blank Extract Blank Matrix Spike_Extract Spike Clean Extract (Low, Med, High Conc.) Extract_Blank->Spike_Extract LCMSMS_Post LC-MS/MS Analysis (Post-Spiked) Spike_Extract->LCMSMS_Post Calculate_Recovery Calculate % Recovery LCMSMS_Pre->Calculate_Recovery LCMSMS_Post->Calculate_Recovery

Caption: Workflow for the recovery experiment.

Conclusion

Both this compound and Phenobarbital-d5 are excellent choices for use as internal standards in the quantitative analysis of barbiturates by LC-MS/MS. They exhibit high linearity and consistent, reproducible recovery from biological matrices. The selection of one over the other may be guided by factors such as the retention time of the target analyte, the potential for isobaric interferences, and commercial availability. The data presented in this guide should assist researchers in making an informed decision for their specific bioanalytical needs.

References

Navigating Barbiturate Analysis: A Comparative Guide to Specificity in Butobarbital-d5 Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise detection and quantification of barbiturates, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive comparison of the performance of Butobarbital-d5 based methods, particularly focusing on the potential for cross-reactivity from other barbiturates. We delve into the experimental data and protocols that underscore the reliability of mass spectrometry-based approaches, offering a clear alternative to traditional immunoassay screening.

In the landscape of analytical toxicology and pharmacology, the accurate measurement of specific drug compounds is critical. When employing methods utilizing this compound as an internal standard, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the concept of "cross-reactivity" as it is understood in the context of immunoassays is largely circumvented. Unlike immunoassays, which rely on antibody-antigen binding and can be prone to interference from structurally similar molecules, LC-MS/MS offers a highly specific and sensitive detection mechanism based on the unique mass-to-charge ratio (m/z) and fragmentation patterns of each analyte.

Specificity in Mass Spectrometry: Beyond Cross-Reactivity

The high specificity of LC-MS/MS methods minimizes the risk of false-positive results that can arise from the cross-reactivity of other barbiturates. While immunoassays might exhibit significant cross-reactivity between different barbiturate compounds, LC-MS/MS can distinguish between them based on their distinct molecular masses and fragmentation patterns.

However, a potential challenge in mass spectrometry is the existence of isobaric compounds—molecules that have the same nominal mass. For instance, amobarbital and pentobarbital are isobaric and cannot be differentiated by mass alone. In such cases, chromatographic separation becomes crucial to ensure accurate identification and quantification.

Comparative Analysis of Barbiturates

The following table summarizes the mass spectrometric properties of several common barbiturates, illustrating the basis for their differentiation in a typical LC-MS/MS assay. This compound serves as an ideal internal standard, as its deuteration provides a distinct mass shift while maintaining similar chemical behavior to the target analytes.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻
This compound C₁₀H₁₁D₅N₂O₃217.27216.1
AmobarbitalC₁₁H₁₈N₂O₃226.27225.1
AprobarbitalC₁₀H₁₄N₂O₃210.23209.1
BarbitalC₈H₁₂N₂O₃184.19183.1
ButabarbitalC₁₀H₁₆N₂O₃212.24211.1
ButalbitalC₁₁H₁₆N₂O₃224.26223.1
PentobarbitalC₁₁H₁₈N₂O₃226.27225.1
PhenobarbitalC₁₂H₁₂N₂O₃232.24231.1
SecobarbitalC₁₂H₁₈N₂O₃238.28237.1

Note: The precursor ions are represented as the deprotonated molecule [M-H]⁻, which is commonly observed in negative electrospray ionization mode.

Experimental Protocol: LC-MS/MS for Barbiturate Analysis

The following is a representative experimental protocol for the quantitative analysis of barbiturates in a biological matrix (e.g., urine, plasma) using a method with this compound as an internal standard. This protocol is a composite of established methodologies and is intended to provide a general framework.

1. Sample Preparation (Dilute-and-Shoot)

  • Objective: To prepare the biological sample for analysis by diluting it and adding the internal standard.

  • Procedure:

    • To 50 µL of the sample (e.g., urine), add 950 µL of a working internal standard solution containing this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 0.1% formic acid in water).[1]

    • Vortex the mixture for 10 seconds to ensure homogeneity.[1]

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any particulates.[1]

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Objective: To chromatographically separate the different barbiturates prior to mass spectrometric detection.

  • Typical Parameters:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Objective: To detect and quantify the target barbiturates and the internal standard.

  • Typical Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for barbiturates.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • MRM Transitions: Specific precursor and product ions are selected for each barbiturate and this compound. For example, for Butabarbital, a transition of m/z 211.1 → 168.0 might be monitored.

Experimental Workflow for Assessing Barbiturate Specificity

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) add_is Addition of This compound Internal Standard sample->add_is dilution Dilution add_is->dilution centrifugation Centrifugation dilution->centrifugation supernatant Supernatant for Injection centrifugation->supernatant lc Liquid Chromatography (Separation of Barbiturates) supernatant->lc Injection msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms chromatogram Chromatogram Generation msms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Internal Standard integration->quantification

References

A Head-to-Head Comparison: Certified Reference Material (CRM) vs. Synthetically Derived Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in fields like clinical toxicology, forensic analysis, and pharmaceutical research, the accuracy and reliability of analytical standards are paramount. When measuring concentrations of substances like Butobarbital, a barbiturate used as a sedative and hypnotic, the choice of reference material is a critical decision that can significantly impact the validity of experimental results. This guide provides an objective comparison between two primary types of standards used for the quantification of Butobarbital: a Certified Reference Material (CRM) of Butobarbital and a synthetically produced, deuterium-labeled internal standard, Butobarbital-d5.

This comparison will delve into the key characteristics, performance attributes, and experimental considerations for each standard, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their analytical assays.

At a Glance: Key Differences

FeatureCertified Reference Material (CRM) - ButobarbitalSynthesized this compound (Internal Standard)
Traceability Metrologically traceable to SI units, ensuring high accuracy and comparability of results across different labs and methods.[1][2][3]Traceability is dependent on the in-house characterization and is not inherently linked to a national or international standard.
Purity & Uncertainty Comes with a Certificate of Analysis (CoA) specifying the certified concentration, purity, and associated uncertainty, manufactured under strict ISO 17034 and ISO/IEC 17025 guidelines.[1][2][3]Chemical and isotopic purity are determined by the synthesis and purification methods employed; these values and their uncertainties must be established by the synthesizing laboratory.
Primary Use Primarily used as an external standard for calibration curves, accuracy and precision controls, and method validation.[1]Used as an internal standard to correct for variability in sample preparation, injection volume, and matrix effects during analysis by mass spectrometry.[4][5]
Cost Generally higher initial cost due to the rigorous certification process.[6]Potentially lower cost if synthesized in-house, but requires significant investment in time, resources, and expertise for synthesis, purification, and characterization.[6]
Regulatory Acceptance Widely accepted and often required by regulatory bodies for method validation and quality control in accredited laboratories.[1]Acceptance depends on thorough in-house validation demonstrating its suitability for the intended analytical method.

Quantitative Data Comparison

The following table summarizes the typical quantitative specifications for a Butobarbital CRM and the expected characteristics of a well-synthesized this compound.

ParameterCertified Reference Material (CRM) - ButobarbitalSynthesized this compound
Certified Concentration e.g., 1.000 mg/mL ± 0.005 mg/mLNot applicable (used as an internal standard, concentration is prepared gravimetrically in the lab)
Chemical Purity (Typical) ≥99.5%≥98%
Isotopic Purity/Enrichment Not applicable≥98% (atom % D)
Expanded Uncertainty Typically < 2%Determined by in-house validation
Traceability Documented traceability to NIST or other National Metrology InstituteCharacterized in-house, traceability not inherent

Note: The values for the synthesized this compound are representative of a successful synthesis and purification process and must be experimentally verified.

Experimental Workflows

The utilization of a Butobarbital CRM and a synthesized this compound in a quantitative LC-MS/MS analysis follows distinct workflows.

Workflow for Using a Butobarbital CRM

G cluster_prep Preparation of Calibration Standards cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification CRM Butobarbital CRM Dilution Serial Dilution CRM->Dilution Cal_Standards Calibration Standards (multiple concentrations) Dilution->Cal_Standards Analysis LC-MS/MS Analysis Cal_Standards->Analysis Sample Unknown Sample Extraction Extraction of Butobarbital Sample->Extraction Extracted_Sample Extracted Sample Extraction->Extracted_Sample Extracted_Sample->Analysis Calibration_Curve Generate Calibration Curve Analysis->Calibration_Curve Quantify Quantify Butobarbital in Sample Calibration_Curve->Quantify G cluster_synthesis Internal Standard Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Synthesis Synthesize this compound Purification Purify this compound Synthesis->Purification Characterization Characterize (Purity, Enrichment) Purification->Characterization Stock_Solution Prepare Stock Solution Characterization->Stock_Solution Spike Spike with this compound Stock_Solution->Spike Sample Unknown Sample Sample->Spike Extraction Co-extraction Spike->Extraction Extracted_Sample Extracted Sample + IS Extraction->Extracted_Sample Analysis LC-MS/MS Analysis Extracted_Sample->Analysis Ratio Calculate Analyte/IS Ratio Analysis->Ratio Quantify Quantify Butobarbital Ratio->Quantify Calibration_Curve Generate Calibration Curve (using CRM) Calibration_Curve->Quantify

References

A Comparative Guide to Butobarbital-d5 and Other Deuterated Barbiturate Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis of barbiturates, particularly in forensic toxicology, clinical chemistry, and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Among these, deuterated standards are widely employed in mass spectrometry-based methods to compensate for sample matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison of Butobarbital-d5 with other commercially available deuterated barbiturate standards, supported by experimental data and detailed methodologies.

Performance Comparison of Deuterated Barbiturate Standards

The selection of an appropriate internal standard is critical for the validation and performance of an analytical method. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. The following table summarizes key performance parameters for this compound and other commonly used deuterated barbiturate standards, based on data from scientific literature and commercial suppliers.

Deuterated StandardCommon AnalytesTypical PurityIsotopic PurityKey Performance Characteristics
This compound Butobarbital≥98%[1]Not consistently specifiedServes as an effective internal standard for the quantification of butabarbital in various biological matrices.[1][2][3]
Butalbital-d5 Butalbital, Phenobarbital, Secobarbital, Amobarbital, PentobarbitalNot specifiedNot specifiedUsed in ultrafast LC-MS/MS methods with "dilute and shoot" sample preparation, showing minimal matrix effects (<10%).[4]
Pentobarbital-d5 Butalbital, Amobarbital, Pentobarbital, SecobarbitalNot specifiedNot specifiedFound to be superior to non-deuterated internal standards in GC-MS analysis, with extraction recoveries of 80-90%. However, interference with the analysis of pentobarbital has been noted.[5]
Secobarbital-d5 Secobarbital, other barbituratesNot specifiedNot specifiedUtilized in LC-MS/MS methods for the simultaneous analysis of multiple barbiturates.
Phenobarbital-d5 PhenobarbitalNot specifiedNot specifiedEmployed in LC-MS/MS methods for the quantification of phenobarbital in biological samples.

Experimental Protocols

The successful application of deuterated barbiturate standards is intrinsically linked to the experimental protocol. Below are detailed methodologies for common analytical techniques where these standards are employed.

Sample Preparation: "Dilute and Shoot" for LC-MS/MS

This method is favored for its simplicity and high throughput, particularly in clinical and forensic screening.

  • Objective: To rapidly prepare urine or plasma samples for the quantification of barbiturates.

  • Procedure:

    • Aliquots of the biological sample (e.g., 100 µL of urine) are taken.

    • An internal standard working solution containing the deuterated barbiturate standard (e.g., Butalbital-d5) is added.

    • The sample is diluted with a suitable solvent (e.g., methanol or water).

    • The mixture is vortexed and then centrifuged to precipitate proteins.

    • The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

  • Key Advantages: Minimal sample handling, reduced analysis time, and cost-effectiveness.

Sample Preparation: Solid-Phase Extraction (SPE) for GC-MS

SPE is a more rigorous sample cleanup technique used to remove interfering matrix components and concentrate the analytes.

  • Objective: To extract and purify barbiturates from complex matrices like blood or urine prior to GC-MS analysis.

  • Procedure:

    • The biological sample is pre-treated (e.g., pH adjustment, addition of buffer).

    • The deuterated internal standard (e.g., Pentobarbital-d5) is added to the sample.

    • The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent).

    • The cartridge is washed with a series of solvents to remove interfering substances.

    • The analytes and the internal standard are eluted from the cartridge with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis. Derivatization (e.g., methylation) may be performed to improve the chromatographic properties of the barbiturates.[5]

  • Key Advantages: High recovery rates (80-90%)[5], cleaner extracts leading to improved sensitivity and reduced instrument contamination.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical analytical process for barbiturate quantification using a deuterated internal standard.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine, Blood, etc.) Add_IS Addition of Deuterated Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction/ Cleanup ('Dilute and Shoot' or SPE) Add_IS->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Result Final Concentration Quantification->Result LogicalRelationship Analyte Analyte (e.g., Butobarbital) Analyte_Signal Analyte Signal (Intensity) Analyte->Analyte_Signal IS Deuterated Internal Standard (e.g., this compound) IS_Signal Internal Standard Signal (Intensity) IS->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Determination Ratio->Concentration

References

Safety Operating Guide

Personal protective equipment for handling Butobarbital-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Butobarbital-d5

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of Butobarbital, a barbiturate. It is essential to handle this compound with care, whether in solid form or in solution. The primary hazards are associated with its toxicity if ingested and, when in a methanol solution, its flammability and acute toxicity via oral, dermal, and inhalation routes.[1][2]

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. The required PPE varies depending on the physical form of the this compound being handled.

Scenario Required Personal Protective Equipment (PPE)
Handling Solid (Powder) this compound Gloves: Nitrile gloves (double-gloving recommended) Eye Protection: Safety glasses with side shields or safety goggles Respiratory Protection: N95 or higher-rated respirator (recommended when weighing or transferring powder) Lab Coat: Standard laboratory coat
Handling this compound in Methanol Solution Gloves: Butyl rubber gloves (outer pair) over nitrile gloves (inner pair) for extended contact. For incidental contact, double-gloving with nitrile may be acceptable, but gloves should be changed immediately upon contamination. Eye Protection: Chemical splash goggles or a face shield in addition to safety glasses. Respiratory Protection: Work in a certified chemical fume hood is mandatory. Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat.

Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially when working with solutions.

Operational Plan: Step-by-Step Guidance for Handling this compound

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Management and Disposal receiving Receiving: - Inspect package for damage. - Verify label information. storage Storage: - Store in a secure, locked cabinet. - Solid: Room temperature. - Solution: As per manufacturer's instructions (e.g., -20°C). receiving->storage Log in inventory weighing Weighing (Solid): - Use a ventilated balance enclosure or fume hood. - Wear appropriate PPE for powder handling. storage->weighing Retrieve solid experiment Conduct Experiment: - Follow all laboratory safety protocols. - Minimize the generation of aerosols. storage->experiment Retrieve solution solution_prep Solution Preparation: - Work in a chemical fume hood. - Add solvent to the solid slowly. - Wear appropriate PPE for solution handling. weighing->solution_prep Prepare solution solution_prep->experiment waste_collection Waste Collection: - Segregate solid and liquid waste. - Use clearly labeled, sealed containers. experiment->waste_collection disposal Disposal: - Follow institutional and local regulations. - Render waste irretrievable before disposal. waste_collection->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and potential harm to others.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect this compound solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container.

2. Rendering Waste Irretrievable:

  • Before final disposal, it is recommended to render the this compound waste irretrievable. This can be achieved by mixing the waste with an undesirable substance such as cat litter, used coffee grounds, or dirt.[3][4]

  • For liquid waste, absorption onto an inert material like vermiculite or cat litter is recommended before placing it in the solid waste container.

3. Final Disposal:

  • All this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Drug take-back programs, if available, are a preferred method for the disposal of unused medicines.[3][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.